Salmeterol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H37NO4 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-[4-(2,3,4,5,6-pentadeuteriophenyl)butoxy]hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i3D,4D,5D,10D,11D |
InChI Key |
GIIZNNXWQWCKIB-XUGOROQDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Salmeterol-d5
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated analog of the long-acting β2-adrenergic receptor agonist, Salmeterol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.
Physicochemical Data Summary
This compound is a stable, isotopically labeled form of Salmeterol, primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, or as a tracer in metabolic studies.[1] The incorporation of deuterium (B1214612) atoms can potentially influence the pharmacokinetic and metabolic profiles of the drug.[1] The key physicochemical properties of this compound and its non-deuterated counterpart are summarized below for comparative analysis.
| Property | This compound | Salmeterol |
| Molecular Formula | C₂₅H₃₂D₅NO₄ | C₂₅H₃₇NO₄[2][3] |
| Molecular Weight | 420.60 g/mol [1] | 415.57 g/mol [3] |
| Physical State | Crystalline solid[4] | Crystalline solid[4] |
| Melting Point | Not explicitly available for d5. Salmeterol-d3 has a melting point of 75-77°C.[5] | 75.5-76.5°C[3][6] |
| Solubility | Soluble in DMSO.[7] | Soluble in Ethanol (to 50 mM) and DMSO (to 100 mM). Sparingly soluble in aqueous buffers.[4] |
| Isotopic Purity | A representative lot of a similar deuterated analog (Salmeterol-d3) is stated to be ~98% isotopically pure.[5] | Not Applicable |
| Storage | Recommended long-term storage at -20°C.[5] | Store at +4°C. |
Experimental Protocols
The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) and their labeled analogs is critical for quality control and formulation development. Standardized experimental protocols are employed to ensure accuracy and reproducibility.
Solubility Determination: Shake-Flask Method
The shake-flask method, originally described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility, particularly for compounds with low solubility.[8]
Methodology:
-
An excess amount of the compound (this compound) is added to a specific volume of the solvent system (e.g., phosphate-buffered saline, ethanol, DMSO) in a sealed container.[8]
-
The container is agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Following agitation, the suspension is allowed to stand to permit the undissolved solid to settle.[10]
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. This is often achieved through centrifugation and/or filtration.[10]
-
The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[11]
-
The experiment is typically performed at various pH values and temperatures to fully characterize the solubility profile.[10]
Melting Point Determination: Capillary Method
The melting point is a crucial indicator of a compound's purity. The capillary method is a widely accepted technique for its determination.[12]
Methodology:
-
A small amount of the dry, powdered this compound sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[13]
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.[13][14]
-
The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.[12][15]
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[13][15]
-
A sharp melting range (typically < 1°C) is indicative of a highly pure compound. Impurities tend to depress and broaden the melting range.[14]
Isotopic Purity Determination: Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC/MS), is the definitive method for determining the isotopic purity of labeled compounds.
Methodology:
-
A solution of this compound is prepared and introduced into the mass spectrometer, typically via an LC system to separate it from any potential impurities.[16]
-
The sample is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into the mass analyzer.[17]
-
The high resolution of the mass analyzer (e.g., Time-of-Flight, TOF) allows for the separation and detection of the different isotopologs of the molecule (i.e., molecules with varying numbers of deuterium atoms).[16]
-
Extracted Ion Chromatograms (EICs) are generated for the theoretical mass of the primary deuterated species (d5) as well as for the less-abundant isotopologs (d0, d1, d2, d3, d4).[16]
-
The peak area for each isotopolog is integrated, and the isotopic purity is calculated as the percentage of the desired labeled species relative to the sum of all detected isotopologs.[17]
Salmeterol Signaling Pathway
Salmeterol functions as a selective, long-acting agonist for the β2-adrenergic receptor.[18] Its therapeutic effect in conditions like asthma and COPD stems from its ability to induce bronchodilation.[19] The core signaling cascade initiated by Salmeterol binding is depicted below.
Caption: Salmeterol's mechanism of action.
Pathway Description: Salmeterol binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.[2] This binding event activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[18] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][18] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the smooth muscle tissue and bronchodilation.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salmeterol - Wikipedia [en.wikipedia.org]
- 3. Salmeterol [drugfuture.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. thinksrs.com [thinksrs.com]
- 16. almacgroup.com [almacgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. Salmeterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
The Synthesis and Characterization of Salmeter-d5: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Salmeterol-d5, a deuterated analog of the long-acting β2-adrenergic receptor agonist, Salmeterol. This document is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require a stable, isotopically labeled internal standard for the quantitative analysis of Salmeterol.
Introduction
Salmeterol is a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its long duration of action is attributed to its high lipophilicity, allowing it to remain in the vicinity of the β2-adrenergic receptors in the bronchial musculature for an extended period.[2] Accurate quantification of Salmeterol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest level of accuracy and precision in these analyses by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The five deuterium (B1214612) atoms provide a sufficient mass shift to distinguish it from the unlabeled drug without significantly altering its chemical and physical properties.
Synthesis of this compound
A proposed synthetic workflow is outlined below:
Experimental Protocol: Proposed Synthesis
Step 1: Deuteration of Phenolic Hydroxyls and Aromatic Ring (d3)
This step aims to exchange the two phenolic protons and one aromatic proton with deuterium.
-
Materials: Salmeterol precursor (with protected amine), Deuterium oxide (D₂O), Deuterated sulfuric acid (D₂SO₄) or Palladium on carbon (Pd/C), and an appropriate aprotic solvent (e.g., deuterated dioxane).
-
Procedure:
-
Dissolve the Salmeterol precursor in the aprotic solvent in a sealed reaction vessel.
-
Add a significant excess of D₂O and a catalytic amount of D₂SO₄.
-
Heat the mixture under an inert atmosphere (e.g., Argon) at an elevated temperature (e.g., 80-100 °C) for an extended period (e.g., 24-48 hours) to facilitate H/D exchange on the aromatic ring.[3][4] The phenolic protons will exchange rapidly.
-
Alternatively, for metal-catalyzed exchange, the precursor can be reacted with D₂ gas in the presence of a Pd/C catalyst.[3]
-
Monitor the reaction progress by ¹H NMR to observe the disappearance of the corresponding proton signals.
-
Upon completion, neutralize the acid (if used), and remove the solvent under reduced pressure. The resulting intermediate will be enriched with three deuterium atoms.
-
Step 2: Reductive Deuteration of the Benzylic Alcohol (d2)
This step introduces two deuterium atoms at the benzylic alcohol position.
-
Materials: Intermediate-d3 from Step 1, Sodium borodeuteride (NaBD₄), and a suitable alcoholic solvent (e.g., Methanol-d4).
-
Procedure:
-
Protect the phenolic hydroxyl groups of the intermediate-d3 if necessary.
-
Oxidize the benzylic alcohol to the corresponding ketone using a standard oxidizing agent (e.g., manganese dioxide).
-
Dissolve the resulting ketone in an anhydrous alcoholic solvent.
-
Cool the solution to 0 °C and add NaBD₄ portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with D₂O.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Deprotect the amine and phenolic hydroxyl groups to yield this compound.
-
Purification: The final product, this compound, should be purified using column chromatography or preparative HPLC to achieve high chemical and isotopic purity.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound. Since the deuterium substitution has a minimal effect on the polarity of the molecule, the retention time of this compound is expected to be very similar to that of unlabeled Salmeterol.[5]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | Approximately 3.6 minutes (Isocratic)[6] |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose. In tandem mass spectrometry (MS/MS), the fragmentation pattern of this compound will be similar to that of Salmeterol, but the precursor and product ions will be shifted by +5 Da.
| Analyte | Precursor Ion (m/z) | Major Product Ion (m/z) |
| Salmeterol | 416.2 | 252.1 |
| This compound | 421.2 | 257.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and verifying the positions of the deuterium labels. In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift compared to the corresponding carbons in unlabeled Salmeterol.[7]
Expected ¹H NMR Spectral Changes:
-
Disappearance or significant reduction of the signals for the two phenolic -OH protons.
-
Disappearance or significant reduction of one aromatic proton signal.
-
Disappearance or significant reduction of the two protons on the benzylic carbon bearing the hydroxyl group.
Expected ¹³C NMR Spectral Changes:
-
The carbon atoms attached to deuterium will appear as triplets with reduced intensity.
-
A slight upfield shift for the deuterated carbon signals.
Application in Research: this compound as an Internal Standard
This compound is primarily used as an internal standard in the quantitative bioanalysis of Salmeterol by LC-MS/MS.[1] Its chemical and physical properties are nearly identical to those of Salmeterol, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization behavior allow it to accurately compensate for variations in sample preparation and instrument response, leading to highly reliable and reproducible results.
Experimental Protocol: Quantification of Salmeterol in Plasma
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add a known amount of this compound solution (internal standard).
-
Add 500 µL of 0.2 M zinc sulfate to precipitate proteins.
-
Vortex the mixture for 1 minute and centrifuge at 6000 rpm for 5 minutes.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.
-
Elute Salmeterol and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
The workflow for this quantitative analysis is depicted below:
Salmeterol's Signaling Pathway
Salmeterol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] The binding of Salmeterol to the receptor initiates a signaling cascade that leads to bronchodilation.
Upon binding, Salmeterol stabilizes the active conformation of the β2-adrenergic receptor, leading to the activation of the associated stimulatory G-protein (Gs).[8] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[8]
Conclusion
This compound is an essential tool for researchers engaged in the development and clinical evaluation of Salmeterol. Its synthesis, while requiring specialized techniques for deuterium labeling, provides an invaluable internal standard for accurate and precise quantification in complex biological matrices. The detailed characterization of this compound using modern analytical techniques is crucial to ensure its suitability for these demanding applications. A thorough understanding of its properties and the underlying pharmacology of Salmeterol will enable researchers to conduct robust and reliable studies.
References
The Core Mechanism of Salmeter-d5 as a β2-Adrenergic Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salmeterol (B1361061), a long-acting β2-adrenergic receptor (β2AR) agonist, is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). This technical guide delves into the molecular mechanisms underpinning the therapeutic action of Salmeterol, with a specific focus on its deuterated analog, Salmeterol-d5. While this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to the negligible impact of deuterium (B1214612) substitution on its pharmacological activity, understanding the core mechanism of the parent compound is crucial. This document outlines the binding kinetics, signal transduction pathways, and the structural basis for Salmeterol's prolonged efficacy. Detailed experimental protocols for assessing β2AR agonism and quantitative data on Salmeterol's receptor affinity and functional potency are provided to support further research and development in this critical therapeutic area.
Introduction
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways.[1] Activation of the β2AR by an agonist leads to bronchodilation, providing relief from the symptoms of obstructive airway diseases.[2] Salmeterol distinguishes itself from short-acting β2-agonists (SABAs) through its extended duration of action, lasting for 12 hours or more.[3] This prolonged effect is attributed to its unique molecular structure, featuring a long, lipophilic aryloxyalkyl side chain.[4]
This compound is a stable, isotopically labeled version of Salmeterol where five hydrogen atoms have been replaced by deuterium. This modification imparts a higher molecular weight, making it an ideal internal standard for quantification in mass spectrometry-based assays. It is widely accepted that deuterium substitution does not significantly alter the pharmacodynamic properties of a drug molecule, as the physicochemical properties and steric interactions with the receptor binding pocket remain largely unchanged.[5] Therefore, the mechanism of action described for Salmeterol is considered directly applicable to this compound.
Molecular Mechanism of Action
The therapeutic effect of Salmeterol is initiated by its binding to and activation of the β2-adrenergic receptor. This process can be broken down into two key phases: receptor binding and signal transduction.
Receptor Binding and the "Exosite" Hypothesis
Salmeterol's interaction with the β2AR is distinct from that of other β2-agonists. Its saligenin head group binds to the orthosteric binding site of the receptor, the same site recognized by endogenous catecholamines like epinephrine.[3] However, its long, flexible, and lipophilic tail anchors to a secondary site on the receptor, often referred to as an "exosite" or "exo-site domain".[2][4] This dual interaction is believed to be responsible for Salmeterol's high affinity and prolonged receptor occupancy.[4] The lipophilic nature of the tail also allows the molecule to partition into the cell membrane, creating a local depot from which it can repeatedly engage with the receptor.
dot
Caption: this compound interaction with the β2-adrenergic receptor and cell membrane.
Signal Transduction Pathway
Upon binding of this compound to the β2AR, the receptor undergoes a conformational change, enabling it to activate the heterotrimeric Gs protein.[1] This activation involves the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase, a membrane-bound enzyme.[1]
Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1] The key effects of PKA in smooth muscle cells include the phosphorylation and inhibition of myosin light chain kinase and the opening of calcium-activated potassium channels, which leads to hyperpolarization and relaxation.
dot
Caption: The β2-adrenergic receptor signaling pathway activated by this compound.
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 1.5 nM | Human wild-type β2AR | [6] |
| Potency (EC50) | 0.0012 µM (cAMP formation) | Cultured human airway smooth muscle cells | [7] |
| < 0.1 nM (sLT generation) | Human lung mast cells | [8] | |
| Efficacy | Partial agonist | Cultured human airway smooth muscle cells | [7] |
| Receptor Selectivity | ~1000-fold for β2AR over β1AR | Human receptors | [9] |
Note: The efficacy of Salmeterol can vary depending on the specific cell type and signaling pathway being measured. It is considered a partial agonist for adenylyl cyclase activation but can act as a full agonist for other downstream effects.[7][10]
Experimental Protocols
The characterization of a β2-adrenergic receptor agonist like this compound involves a series of in vitro experiments to determine its binding affinity, potency, and efficacy. The following are detailed methodologies for two key assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the β2-adrenergic receptor.
dot
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing a high density of β2-adrenergic receptors (e.g., HEK293 or CHO cells stably transfected with the human β2AR gene).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective β-antagonist like propranolol).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP, thereby determining its potency (EC50) and efficacy as a β2AR agonist.
dot
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the β2-adrenergic receptor (e.g., human airway smooth muscle cells or a suitable cell line) in a multi-well plate.
-
Allow the cells to adhere and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., the full agonist isoproterenol).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
cAMP Quantification:
-
Terminate the stimulation and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a luminescence-based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration to create a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.
-
The efficacy of this compound can be expressed as a percentage of the maximal response induced by a full agonist like isoproterenol.
-
Conclusion
This compound, as a deuterated analog of Salmeterol, exerts its therapeutic effect through the well-established mechanism of β2-adrenergic receptor agonism. Its unique molecular structure, featuring a long lipophilic tail, confers a high binding affinity and a prolonged duration of action. The activation of the β2AR by this compound initiates a Gs-protein-mediated signaling cascade that culminates in increased intracellular cAMP levels and subsequent airway smooth muscle relaxation. While direct quantitative pharmacological data for this compound is limited, the extensive data available for Salmeterol provides a robust framework for understanding its activity. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of this important class of therapeutic agents. This in-depth understanding is essential for the rational design and development of novel and improved therapies for obstructive airway diseases.
References
- 1. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salmeterol inhibition of mediator release from human lung mast cells by beta-adrenoceptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salmeterol's extreme β2 selectivity is due to residues in both extracellular loops and transmembrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Edge: A Technical Guide to the Labeling and Stability of Salmeterol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Salmeterol-d5, a deuterated analog of the long-acting β2-adrenergic agonist, Salmeterol (B1361061). Primarily utilized as an internal standard in bioanalytical studies, the stability and purity of this compound are paramount for generating accurate and reproducible data. This document outlines the isotopic labeling of Salmeterol, its stability under various conditions, and detailed experimental protocols relevant to its synthesis and analysis.
Introduction to Isotopic Labeling and this compound
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In the case of this compound, five hydrogen atoms (protium) are replaced with deuterium (B1214612) (²H or D), a stable (non-radioactive) isotope of hydrogen. This substitution results in a molecule that is chemically and pharmacologically very similar to Salmeterol but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
The primary application of this compound is to correct for variability during sample preparation and analysis in pharmacokinetic studies.[1] By adding a known amount of this compound to a biological sample, any loss of the analyte (Salmeterol) during extraction or fluctuations in instrument response will proportionally affect the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results.
Table 1: Physicochemical Properties of Salmeterol and this compound
| Property | Salmeterol | This compound |
| Chemical Formula | C₂₅H₃₇NO₄ | C₂₅H₃₂D₅NO₄ |
| Molecular Weight | 415.57 g/mol | 420.60 g/mol |
| Appearance | White to off-white powder | Not specified, expected to be similar to Salmeterol |
| Solubility | Freely soluble in methanol (B129727) | Not specified, expected to be similar to Salmeterol |
Isotopic Labeling: Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be inferred from the established synthesis of Salmeterol and general methods for deuterium labeling. The deuterium atoms are typically introduced at positions that are not readily exchangeable with protons from the solvent.
A common strategy for synthesizing deuterated aromatic compounds involves an H-D exchange reaction using heavy water (D₂O) under high temperature and pressure, often with a catalyst. Another approach involves the use of deuterated reagents in a multi-component reaction. For Salmeterol, deuteration could potentially be achieved by using a deuterated starting material or by performing a deuteration step on a key intermediate.
Conceptual Experimental Protocol for this compound Synthesis:
A potential synthetic route for Salmeterol could be adapted to produce the d5 analog. One of the key intermediates in several reported syntheses of Salmeterol is N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine. The synthesis could be modified by using deuterated reagents. For instance, a deuterated aldehyde could be used in a condensation reaction to introduce the deuterium labels.
-
Step 1: Synthesis of a Deuterated Precursor. A suitable precursor, such as a deuterated version of a key aldehyde or amine intermediate, would be synthesized. This could involve using deuterated starting materials and reagents in a multi-step synthesis.
-
Step 2: Condensation Reaction. The deuterated precursor would then be reacted with the other key intermediates under appropriate reaction conditions to form the deuterated Salmeterol backbone.
-
Step 3: Reduction and Deprotection. Subsequent steps would involve reduction of a ketone and deprotection of any protecting groups to yield the final this compound molecule.
-
Step 4: Purification. The final product would be purified using techniques such as chromatography to ensure high chemical and isotopic purity.
It is crucial to note that the position of the deuterium labels should be stable and not prone to exchange under physiological or analytical conditions.
Stability of this compound
Forced Degradation Studies of Salmeterol
Forced degradation, or stress testing, is conducted to identify the likely degradation products and to establish the intrinsic stability of a drug substance. Studies on Salmeterol have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4][5]
Table 2: Summary of Forced Degradation Studies on Salmeterol
| Stress Condition | Reagent/Method | Observed Degradation | Reference |
| Acidic Hydrolysis | 1N HCl, heated at 60-80°C | Significant degradation (e.g., ~20-80%) | [2][6] |
| Alkaline Hydrolysis | 1N NaOH, heated at 60-80°C | Significant degradation (e.g., ~40-67%) | [2] |
| Oxidative Degradation | 3-6% H₂O₂, room temperature | Significant degradation (e.g., ~30-71%) | [2][4] |
| Thermal Degradation | 80°C for 48 hours | No significant degradation observed | [2] |
| Photolytic Degradation | UV and fluorescent light exposure | No significant degradation observed | [3] |
These studies indicate that the primary degradation pathways for Salmeterol involve hydrolysis and oxidation. The degradation products would need to be chromatographically resolved from this compound to ensure accurate quantification.
Storage and Handling of this compound
Proper storage and handling are essential to maintain the integrity of this compound. General best practices for deuterated standards should be followed.[7][8]
-
Temperature: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.[8]
-
Light: this compound should be protected from light by storing it in amber vials or in the dark.[7]
-
Atmosphere: To prevent oxidation, it is advisable to handle and store the compound under an inert atmosphere, such as nitrogen or argon.[7]
-
Solvent: High-purity aprotic solvents like methanol or acetonitrile (B52724) are recommended for preparing stock solutions. Acidic or basic aqueous solutions should be avoided to prevent deuterium-hydrogen exchange.[8]
-
Moisture: Lyophilized powders should be stored in a desiccator to protect from moisture. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[8][9]
Experimental Protocols
Stability Indicating Assay for Salmeterol
A stability-indicating analytical method is crucial for assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used.
Protocol for a Stability-Indicating RP-HPLC Method:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution. The exact ratio may need to be optimized.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). This stock solution is then subjected to the stress conditions outlined in Table 2. After the specified time, the solutions are neutralized (if necessary) and diluted with the mobile phase to an appropriate concentration for injection.
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak area of the parent drug and any degradation products are measured. The percentage of degradation is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.
LC-MS/MS Method for Quantification
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Salmeterol in biological matrices.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: A known amount of this compound internal standard solution is added to the biological sample (e.g., plasma). The sample is then subjected to a sample preparation technique such as protein precipitation or solid-phase extraction to remove interfering substances.[10][11]
-
Chromatographic Separation: The extracted sample is injected into an LC system, typically with a C18 column, to separate Salmeterol from other components.[10]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both Salmeterol and this compound.
-
Quantification: The ratio of the peak area of Salmeterol to the peak area of this compound is calculated and used to determine the concentration of Salmeterol in the original sample by comparing it to a calibration curve.
Signaling Pathway and Experimental Workflow Visualization
Salmeterol Signaling Pathway
Salmeterol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of Salmeterol to the receptor initiates a signaling cascade that leads to bronchodilation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajpamc.com [ajpamc.com]
- 3. impactfactor.org [impactfactor.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. Investigation of interaction between salmeterol and fluticasone propionate and its effect on quantitative accuracy of an LC/MS/MS assay in human plasma at low pg/mL concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Salmeterol-d5: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Characterization, and Application of Deuterated Salmeterol as an Internal Standard in Bioanalytical Studies.
This technical guide provides a comprehensive overview of Salmeterol-d5, a deuterated analog of the long-acting β2-adrenergic receptor agonist, Salmeterol. Designed for researchers, scientists, and drug development professionals, this document details the compound's core properties, its critical role in quantitative analysis, the signaling pathway of its parent compound, and detailed experimental protocols for its application.
Core Compound Data
This compound is a stable isotope-labeled version of Salmeterol, primarily used as an internal standard in quantitative bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for its differentiation from the unlabeled analyte, ensuring accurate and precise quantification.
| Property | Value |
| CAS Number | 1093433-84-1 |
| Molecular Formula | C₂₅H₃₂D₅NO₄ |
| Molecular Weight | 420.60 g/mol |
| Synonyms | GR33343X-d5 |
| Application | Internal standard for quantitative analysis |
The Role of this compound in Quantitative Analysis
In pharmacokinetic and bioequivalence studies, the accurate measurement of drug concentrations in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating variability in sample preparation and instrument response.[1] this compound is chemically and physically almost identical to Salmeterol, which means it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[1] However, due to the mass difference, the mass spectrometer can distinguish between the analyte (Salmeterol) and the internal standard (this compound).[1]
By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[1] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement than relying on the absolute analyte response alone.[1]
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the technique of choice due to its high selectivity and sensitivity.[2] The table below outlines the distinct precursor-to-product ion transitions for Salmeterol and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Salmeterol | 416.3 | 232.1 | Positive (ESI+) |
| This compound | 419.3 | 235.2 | Positive (ESI+) |
Note: These are commonly reported transitions; optimal values may vary depending on the instrument and source conditions.[2]
Signaling Pathway of Salmeterol
Salmeterol is a potent and selective β2-adrenoceptor agonist.[3] Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor, primarily in the smooth muscle of the airways.[4][5] This activation initiates a transmembrane signal cascade involving the heterotrimeric G protein, Gs, and the effector enzyme, adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The elevated intracellular cAMP concentration activates cAMP-dependent protein kinase A (PKA).[4] PKA, in turn, phosphorylates various intracellular substrates, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[4]
References
Navigating the Landscape of Salmeterol-d3: A Technical Guide to Commercial Availability and Application
For researchers, scientists, and drug development professionals, the procurement and effective utilization of high-purity, isotopically labeled reference standards are paramount for accurate and reliable analytical measurements. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and critical applications of Salmeterol-d3, a key internal standard for the quantitative analysis of the long-acting β2-adrenergic receptor agonist, Salmeterol.
This guide summarizes the landscape of commercially available Salmeterol-d3 reference standards, details a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the underlying pharmacological signaling pathway and analytical workflow through clear, structured diagrams.
Commercial Suppliers and Availability of Salmeterol-d3
Salmeterol-d3 (CAS No. 497063-94-2) is a deuterated analog of Salmeterol, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure precise quantification.[1] Several reputable commercial suppliers offer this reference standard, with variations in purity, available quantities, and provided documentation. A summary of offerings from key suppliers is presented below for easy comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Veeprho | Salmeterol-D3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | High Purity (details available upon request) | Inquire for details |
| Cayman Chemical | Salmeterol-d3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg, 10 mg |
| Clearsynth | Salmeterol-d3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Simson Pharma Limited | Salmeterol-D3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | Not specified, Certificate of Analysis provided | Inquire for details |
| SynZeal | Salmeterol D3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | Not specified, supplied with detailed COA & analytical data | Synthesis on demand |
| LGC Standards | Salmeterol-d3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | Not specified | 10 mg |
| Pharmaffiliates | Salmeterol-d3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | High Purity | Inquire for details |
| Expert Synthesis Solutions (ESS) | Salmeterol-D3 | 497063-94-2 | C₂₅H₃₄D₃NO₄ | 97.2% by HPLC; 99% atom D | In Stock |
| Adva Tech Group Inc. | Salmeterol-d3 | 497063-94-2 | Not specified | >95% (HPLC) | Inquire for details |
Experimental Protocol: Quantification of Salmeterol in Human Plasma using LC-MS/MS
The primary application of Salmeterol-d3 is as an internal standard for the accurate quantification of Salmeterol in biological matrices, such as plasma, by LC-MS/MS.[2] The stable isotope-labeled standard co-elutes with the analyte but is differentiated by its higher mass, allowing for correction of variability during sample preparation and analysis.[1]
Materials and Reagents:
-
Salmeterol and Salmeterol-d3 reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Methodology:
-
Sample Preparation:
-
Spiking: To a known volume of human plasma, add a precise amount of Salmeterol-d3 working solution (internal standard). For calibration standards and quality control samples, also add known concentrations of Salmeterol.
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins. Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute Salmeterol and Salmeterol-d3 from the cartridge with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A suitable flow rate for the column dimensions.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Salmeterol and Salmeterol-d3.
-
-
Below is a DOT script representation of the experimental workflow.
Salmeterol Signaling Pathway
Salmeterol exerts its therapeutic effect as a long-acting agonist of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor.[3] Upon binding, it initiates a signaling cascade that leads to bronchodilation.
The binding of Salmeterol to the β2-adrenergic receptor on airway smooth muscle cells activates the associated Gs protein.[3] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation, resulting in bronchodilation.[3]
Conclusion
The availability of high-quality Salmeterol-d3 reference standards from a range of commercial suppliers is crucial for the accurate and reliable quantification of Salmeterol in research and clinical settings. The use of Salmeterol-d3 as an internal standard in LC-MS/MS assays, following a well-defined experimental protocol, ensures the integrity of bioanalytical data. A thorough understanding of both the analytical workflow and the underlying pharmacological signaling pathway of Salmeterol is essential for professionals in the field of drug development and respiratory medicine.
References
A Technical Guide to the Pharmacokinetics and Metabolism of Salmeterol and its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the long-acting beta2-adrenergic agonist, salmeterol (B1361061). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion of salmeterol, with a particular focus on its primary metabolic pathway involving cytochrome P450 3A4 (CYP3A4). Furthermore, this guide explores the theoretical impact of deuterium (B1214612) substitution on the pharmacokinetic profile of salmeterol, a strategy employed to enhance metabolic stability. While direct comparative pharmacokinetic data for deuterated salmeterol analogs are not currently available in peer-reviewed literature, this guide discusses the potential alterations in metabolism based on the kinetic isotope effect. Detailed experimental protocols for the quantification of salmeterol in biological matrices are provided, alongside visualizations of its metabolic pathway and mechanism of action to facilitate a deeper understanding.
Introduction
Salmeterol is a long-acting beta2-adrenergic receptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is derived from its ability to induce bronchodilation.[2] The clinical pharmacology of salmeterol is characterized by its long duration of action, which is attributed to its high affinity for the β2-adrenergic receptor.[2] Understanding the pharmacokinetic and metabolic fate of salmeterol is crucial for optimizing its therapeutic use and for the development of new chemical entities with improved properties.
Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, has emerged as a valuable tool in drug development to improve the pharmacokinetic and metabolic profiles of drug candidates.[3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[5] This can result in a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.[5] While the synthesis of a deuterated analog of salmeterol has been reported, comprehensive studies detailing its pharmacokinetics and metabolism in comparison to the parent compound are not yet publicly available.[6] This guide, therefore, presents the established pharmacokinetic and metabolic data for salmeterol and provides a theoretical framework for the anticipated impact of deuteration.
Pharmacokinetics of Salmeterol
The pharmacokinetic profile of salmeterol has been investigated in various clinical studies. Following inhalation, salmeterol is absorbed into the systemic circulation, although plasma concentrations are typically low due to its localized action in the lungs and extensive first-pass metabolism.[1]
Absorption
Upon inhalation, a portion of the salmeterol dose is deposited in the lungs, leading to local therapeutic effects and subsequent systemic absorption.[1] Another portion is swallowed and absorbed from the gastrointestinal tract.[1] Plasma concentrations of salmeterol are often low or undetectable after therapeutic doses.[1]
Distribution
Salmeterol is highly bound to plasma proteins (approximately 96%).[2]
Metabolism
Salmeterol is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The major metabolic pathway is aliphatic oxidation, leading to the formation of α-hydroxysalmeterol.[1]
Excretion
The metabolites of salmeterol are predominantly excreted in the feces (approximately 57.4%) and to a lesser extent in the urine (approximately 23%).[1] Less than 5% of the administered dose is excreted as unchanged salmeterol in the urine.[1]
Quantitative Pharmacokinetic Data for Salmeterol
The following table summarizes key pharmacokinetic parameters for salmeterol from various studies. It is important to note that these values can vary depending on the study population, dose, and analytical methodology.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 5 to 15 minutes (single 50 and 400 µg inhaled doses in healthy volunteers) | [1] |
| 45 to 90 minutes (second peak after 50 µg twice daily for 10 months in patients, likely due to gastrointestinal absorption) | [1] | |
| Peak Plasma Concentration (Cmax) | 0.1 to 0.2 µg/L (single 50 µg inhaled dose in healthy volunteers) | [1] |
| 1 to 2 µg/L (single 400 µg inhaled dose in healthy volunteers) | [1] | |
| Elimination Half-life (t½) | Approximately 5.5 hours | [7] |
| Protein Binding | ~96% | [2] |
Metabolism of Salmeterol
The biotransformation of salmeterol is a critical determinant of its pharmacokinetic profile and duration of action.
Primary Metabolic Pathway
The principal metabolic pathway for salmeterol is the aliphatic oxidation of its side chain, catalyzed by CYP3A4, to form α-hydroxysalmeterol.[1] This metabolite is then further processed for excretion.
Caption: Metabolic pathway of Salmeterol.
Deuterated Analogs of Salmeterol: A Theoretical Perspective
While specific pharmacokinetic data for deuterated salmeterol are not available, the principles of the kinetic isotope effect provide a basis for predicting the impact of deuteration.
The Kinetic Isotope Effect
The rate of a chemical reaction can be influenced by the isotopic substitution at a position involved in bond-breaking in the rate-determining step. The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are generally slower than those involving a C-H bond.[5]
Potential Impact on Salmeterol Metabolism
Since the primary metabolic pathway of salmeterol involves the CYP3A4-mediated oxidation of a C-H bond on the aliphatic side chain, deuteration at this position would be expected to slow down the formation of α-hydroxysalmeterol. This could lead to:
-
Increased Half-life (t½): A slower rate of metabolism would result in a longer elimination half-life.
-
Increased Systemic Exposure (AUC): The overall exposure to the parent drug would likely be higher.
-
Reduced Metabolic Clearance: The rate at which the drug is cleared from the body via metabolism would be decreased.
-
Potential for Altered Metabolite Profile: Slower metabolism at the primary site could potentially lead to an increase in the formation of minor metabolites through alternative pathways.
The following table provides a hypothetical comparison of the expected pharmacokinetic changes in a deuterated salmeterol analog compared to salmeterol.
| Parameter | Salmeterol (Reported) | Deuterated Salmeterol (Hypothetical) | Rationale |
| Metabolic Clearance | High | Reduced | Slower C-D bond cleavage by CYP3A4 (Kinetic Isotope Effect) |
| Half-life (t½) | ~5.5 hours | Increased | Reduced metabolic clearance leads to a longer time for elimination |
| Systemic Exposure (AUC) | Low | Increased | Slower clearance results in higher overall drug exposure |
| Peak Concentration (Cmax) | Variable | Potentially Increased | Slower clearance could lead to higher peak concentrations |
Experimental Protocols
Accurate and sensitive analytical methods are essential for the quantification of salmeterol in biological matrices, given its low circulating concentrations.
Quantification of Salmeterol in Human Plasma by LC-MS/MS
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of salmeterol in human plasma.[2][8]
5.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Loading: To 0.5 mL of human plasma, add an internal standard (e.g., salmeterol-d3) and mix. Load the sample onto the conditioned SPE cartridge.[2][8]
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.[2]
-
Elution: Elute salmeterol and the internal standard with 1 mL of acetonitrile (B52724).[2]
-
Drying: Dry the eluate under a stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[2]
5.1.2. Liquid Chromatography
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
5.1.3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Salmeterol: Specific precursor to product ion transition.
-
Salmeterol-d3 (Internal Standard): Specific precursor to product ion transition.
-
Caption: Experimental workflow for salmeterol analysis.
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
Salmeterol exerts its therapeutic effect by activating β2-adrenergic receptors, which are G-protein coupled receptors.[9] This activation initiates a signaling cascade that leads to bronchodilation.
Caption: β2-adrenergic receptor signaling pathway.
Conclusion
Salmeterol is an important therapeutic agent for respiratory diseases, and a thorough understanding of its pharmacokinetics and metabolism is essential for its optimal clinical use and for the development of improved therapeutic alternatives. This technical guide has summarized the key pharmacokinetic parameters of salmeterol, detailed its primary metabolic pathway via CYP3A4, and provided representative experimental protocols for its quantification.
While direct comparative data for deuterated salmeterol analogs are not yet available, the principles of the kinetic isotope effect suggest that deuteration could significantly alter the pharmacokinetic profile of salmeterol, potentially leading to a longer half-life and increased systemic exposure. Further research, including in vitro metabolism studies with liver microsomes and in vivo pharmacokinetic studies in animal models and humans, is necessary to fully elucidate the pharmacokinetics and metabolism of deuterated salmeterol analogs and to determine their potential clinical advantages. The information and methodologies presented in this guide provide a solid foundation for such future investigations.
References
- 1. Clinical pharmacokinetics of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenergic receptor - Wikipedia [en.wikipedia.org]
The Analytical Gold Standard: A Technical Guide to the Application of Deuterated Salmeterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of therapeutic agents in biological matrices is paramount. Salmeterol (B1361061), a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Given its low dosage and subsequent low concentrations in systemic circulation, highly sensitive and robust analytical methods are imperative. This technical guide provides an in-depth review of the analytical applications of deuterated Salmeterol, primarily Salmeterol-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of stable isotope-labeled internal standards is widely recognized as the gold standard in bioanalysis, offering unparalleled accuracy and precision.[1][2]
Core Principles: The Role of Deuterated Internal Standards
Quantitative analysis using LC-MS/MS is susceptible to variations arising from sample preparation, chromatographic separation, and ionization efficiency.[3] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these variations. The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[1] Salmeterol-d3, in which three hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to Salmeterol.[3] This near-identical nature ensures that it co-elutes with the analyte and exhibits the same behavior during extraction and ionization, thus compensating for matrix effects and other sources of analytical variability.[4] The mass spectrometer can easily differentiate between Salmeterol and Salmeterol-d3 due to the mass difference, allowing for accurate quantification based on the ratio of their respective signals.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from various validated LC-MS/MS methods for the determination of Salmeterol in human plasma using deuterated Salmeterol as an internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Salmeterol | Salmeterol | Salmeterol |
| Internal Standard | Salmeterol-d3 | Salmeterol-d3 | Salmeterol-d3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 2.5 - 500 pg/mL[5] | 1.00 - 250.218 pg/mL[6] | 0.5 - 200 pg/mL[7] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[8] | 1.00 pg/mL[6] | 0.5 pg/mL (aqueous), 1 pg/mL (matrix)[7] |
| Extraction Method | Solid Phase Extraction (SPE)[5] | Solid Phase Extraction (SPE)[6] | Protein Precipitation followed by SPE[7] |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of nominal values | 80-120%[7] |
| Precision (% RSD) | ≤15% | ≤15% | < 20% at LLOQ[7] |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a widely used technique to clean up and concentrate analytes from biological matrices.
Materials:
-
Human plasma with K2EDTA as anticoagulant[9]
-
Salmeterol-d3 internal standard working solution[9]
-
Methanol (B129727) (HPLC grade)[9]
-
Water (HPLC grade)[9]
-
Acetonitrile (B52724) (HPLC grade)[9]
-
SPE cartridges (e.g., Waters Oasis HLB, Phenomenex C18)[6][9]
-
Nitrogen evaporator[9]
Procedure:
-
To 400 µL of human plasma in a polypropylene (B1209903) tube, add a known amount of Salmeterol-d3 internal standard solution.[9]
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[9]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a washing solution (e.g., 10% methanol in water).[6]
-
Dry the cartridge under vacuum for a few minutes.
-
Elute the analytes with 1 mL of acetonitrile or methanol.[6][9]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[9]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)[9][10]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad, Shimadzu LCMS series)[7][9]
Chromatographic Conditions:
-
Analytical Column: C18 column (e.g., Discovery C18, 150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase A: 0.1 mM ammonium (B1175870) trifluoroacetate (B77799) in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.5 mL/min[5]
-
Injection Volume: 15 µL[6]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
Visualizations
Conclusion
The use of deuterated Salmeterol, specifically Salmeterol-d3, as an internal standard is an indispensable component of modern bioanalytical methods for the quantification of Salmeterol in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest degree of accuracy and precision, which is critical for pharmacokinetic studies and regulatory submissions. The detailed protocols and data presented in this guide underscore the robustness and reliability of LC-MS/MS methods employing deuterated internal standards, solidifying their position as the gold standard in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. lcms.cz [lcms.cz]
- 8. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Salmeterol-d5 versus Salmeterol: A Technical Guide to Structural and Functional Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmeterol (B1361061) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its deuterated isotopologue, Salmeterol-d5, is frequently utilized in analytical and clinical pharmacology studies. This technical guide provides an in-depth comparison of the structural and functional characteristics of Salmeterol and this compound, with a focus on their applications in research and drug development.
Structural Differences
The fundamental structural difference between Salmeterol and this compound lies in the isotopic substitution of five hydrogen atoms with deuterium (B1214612) atoms on the phenyl ring of the 4-phenylbutoxy group.
Salmeterol is chemically known as 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol.[1]
This compound has the same core structure, with five deuterium atoms replacing the hydrogen atoms on the terminal phenyl ring. This substitution increases the molecular weight of the molecule by approximately 5 Da, a key feature utilized in mass spectrometry-based analytical methods.
Functional Differences: A Tale of Two Applications
While structurally very similar, the intended functions and practical applications of Salmeterol and this compound are distinct.
Salmeterol: The Therapeutic Agent
Salmeterol functions as a potent and selective β2-AR agonist.[2] Its long lipophilic side chain allows it to anchor to an "exosite" on the receptor, enabling repeated activation of the receptor's active site.[1][3] This mechanism of action results in a prolonged duration of bronchodilation, lasting approximately 12 hours.[4]
This compound: The Analytical Standard
This compound is primarily synthesized and used as a stable isotope-labeled internal standard for the quantitative analysis of Salmeterol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] Its chemical properties and chromatographic behavior are nearly identical to Salmeterol, but its increased mass allows for its differentiation in a mass spectrometer. This is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic studies.[8][9]
The Kinetic Isotope Effect: A Theoretical Functional Difference
The replacement of hydrogen with the heavier isotope deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of chemical reactions that involve the cleavage of this bond.
Salmeterol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, which involves the aliphatic oxidation of the salmeterol base.[10][11][12][13] While the deuteration in this compound is on the terminal phenyl ring and not at a primary site of metabolism, there is a theoretical potential for a secondary kinetic isotope effect to alter its metabolic profile slightly. However, there is currently no published experimental data to quantify the impact of deuteration at the d5 position on the pharmacokinetics of Salmeterol. For its use as an internal standard, it is generally assumed that the KIE is negligible or does not significantly affect its co-elution and ionization with the parent drug during the analytical run.
Quantitative Data
Currently, there is a lack of publicly available quantitative data directly comparing the pharmacodynamic properties (e.g., receptor binding affinity, EC50) of Salmeterol and this compound. The scientific literature consistently treats this compound as a bioanalytical tool where its pharmacological activity is presumed to be identical to Salmeterol for the purposes of quantification. The primary quantitative distinction is their mass-to-charge ratio (m/z) in mass spectrometry.
Table 1: Mass Spectrometric Properties of Salmeterol and its Deuterated Analogs
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Reference |
| Salmeterol | C₂₅H₃₇NO₄ | 416.3 | 232.1 | [8][9] |
| Salmeterol-d3 | C₂₅H₃₄D₃NO₄ | 419.3 | 235.2 | [8][9] |
| This compound | C₂₅H₃₂D₅NO₄ | 421.3 (Predicted) | Not specified | Not specified |
Note: While Salmeterol-d3 is more commonly cited in detailed protocols, the principles apply to this compound. The precursor ion for this compound is predicted based on the addition of 5 daltons.
Experimental Protocols
Quantification of Salmeterol in Human Plasma using Salmeterol-d3/d5 as an Internal Standard (LC-MS/MS)
This protocol is a composite of established methods for the bioanalysis of Salmeterol.
1. Sample Preparation (Solid Phase Extraction - SPE) [5][7]
-
To 400 µL of human plasma, add a known concentration of this compound internal standard.
-
Add 500 µL of 0.2 M zinc sulfate (B86663) to precipitate proteins.
-
Vortex the mixture and centrifuge at 6000 rpm for 5 minutes.
-
Condition a C18-SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.
-
Elute Salmeterol and this compound with acetonitrile (B52724).
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1mM ammonium (B1175870) trifluoroacetate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Salmeterol and this compound.
Functional Assessment of β2-Adrenergic Receptor Activation (cAMP Assay)
This protocol describes a general method to assess the functional potency of a β2-AR agonist.[14]
1. Cell Culture
-
Culture human embryonic kidney (HEK293) cells or other suitable cells stably expressing the human β2-adrenergic receptor.
2. Assay Protocol
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Prepare serial dilutions of Salmeterol or this compound.
-
Add the agonist dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Visualizations
Conclusion
The primary and well-documented difference between Salmeterol and this compound is structural, specifically the isotopic labeling that results in a mass shift detectable by mass spectrometry. This structural modification underpins the principal application of this compound as an internal standard for the accurate quantification of Salmeterol in biological samples.
Functionally, for the purposes of receptor binding and activation, this compound is treated as equivalent to Salmeterol in the current scientific literature. While the kinetic isotope effect introduces a theoretical possibility of altered metabolism and pharmacokinetics, this has not been experimentally investigated or reported. Therefore, for researchers and drug development professionals, this compound serves as an indispensable analytical tool, while Salmeterol remains the pharmacologically active therapeutic agent. Future studies would be necessary to fully elucidate any subtle functional differences that may arise from the deuteration of the Salmeterol molecule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. sciex.com [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Behaviours of Salmeterol/Fluticasone Propionate in Treating Asthma and Chronic Obstructive Pulmonary Diseases (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
The Molecular Blueprint of Bronchodilation: An In-depth Guide to Salmeterol's Signaling Pathway in Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the signaling cascade initiated by Salmeterol (B1361061), a long-acting beta2-adrenergic agonist (LABA), in human airway smooth muscle (ASM). A thorough understanding of this pathway is critical for the development of novel therapeutics for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction: The Clinical Significance of Salmeterol
Salmeterol is a cornerstone in the management of persistent asthma and COPD, valued for its prolonged bronchodilatory effects, which typically last for 12 hours.[1] Unlike short-acting beta2-agonists (SABAs), Salmeterol's extended duration of action provides sustained relief from bronchoconstriction. This unique characteristic stems from its distinct molecular structure and interaction with the beta2-adrenergic receptor (β2AR).
The Core Signaling Cascade: From Receptor Binding to Muscle Relaxation
The primary mechanism of Salmeterol's action is the activation of the β2AR, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells. This initiates a well-defined intracellular signaling cascade, leading to muscle relaxation and bronchodilation.
Receptor Binding and G-Protein Activation
Salmeterol, administered via inhalation, selectively binds to the β2AR.[1] This binding event induces a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric Gs protein. Upon activation, the Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
Adenylyl Cyclase Activation and cAMP Production
The activated Gαs subunit then stimulates the membrane-bound enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in this pathway.[1]
Protein Kinase A (PKA) Activation
The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[2] cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active and can phosphorylate various downstream targets.
PKA-Mediated Phosphorylation and Smooth Muscle Relaxation
Activated PKA orchestrates smooth muscle relaxation by phosphorylating several key intracellular proteins:
-
Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[3] MLCK is responsible for phosphorylating the myosin light chain, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. Its inactivation leads to a decrease in myosin light chain phosphorylation, favoring muscle relaxation.
-
Phospholamban: In cardiac muscle, PKA phosphorylates phospholamban, enhancing the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) and promoting calcium sequestration. While its role in airway smooth muscle is less defined, a similar mechanism contributing to reduced intracellular calcium can be inferred.
-
Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels. Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, thereby reducing intracellular calcium levels.
The culmination of these phosphorylation events is a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium, leading to profound and sustained relaxation of the airway smooth muscle.
The "Exosite" Hypothesis and Prolonged Duration of Action
A key feature of Salmeterol is its long lipophilic tail. It is hypothesized that this tail anchors the molecule to a specific "exosite" on the β2AR, distinct from the orthosteric binding site where the pharmacologically active headgroup binds.[4][5][6][7] This anchoring allows the active portion of the molecule to repeatedly engage with the receptor's active site, leading to its prolonged duration of action.
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters that define Salmeterol's interaction with the β2AR and its downstream effects.
| Parameter | Value | Description | Reference(s) |
| Binding Affinity (Kd) | ~1 - 2 nM | Concentration of Salmeterol required to occupy 50% of β2ARs at equilibrium. | [8] |
| Functional Affinity (pKA) | ~7.4 | Negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [9] |
| Potency (EC50) | ~6.7 nM | Concentration of Salmeterol that produces a half-maximal inhibitory effect on EGF-stimulated ASM proliferation. | [10] |
Experimental Protocols
The characterization of Salmeterol's signaling pathway relies on a variety of in vitro and cellular assays. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of Salmeterol to the β2AR.
Principle: A radiolabeled ligand with known affinity for the β2AR is competed with unlabeled Salmeterol. The amount of radioactivity bound to the receptor is measured, allowing for the calculation of Salmeterol's binding affinity.
Methodology:
-
Membrane Preparation: Airway smooth muscle cells or tissues are homogenized and centrifuged to isolate the cell membrane fraction containing the β2ARs.
-
Incubation: Membrane preparations are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and increasing concentrations of unlabeled Salmeterol.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the Ki (and subsequently Kd) for Salmeterol is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the functional consequence of β2AR activation by quantifying the production of intracellular cAMP.
Principle: Airway smooth muscle cells are stimulated with Salmeterol, and the resulting increase in intracellular cAMP is measured using a competitive immunoassay or a reporter gene assay.
Methodology:
-
Cell Culture: Human airway smooth muscle cells are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of Salmeterol for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for Salmeterol-induced cAMP production.
In Vitro Airway Smooth Muscle Relaxation Assay
This functional assay directly measures the relaxant effect of Salmeterol on pre-contracted airway smooth muscle tissue.
Principle: Isolated segments of airway tissue (e.g., tracheal or bronchial rings) are contracted with a spasmogen, and the ability of Salmeterol to induce relaxation is measured as a change in isometric tension.
Methodology:
-
Tissue Preparation: Segments of trachea or bronchi are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Contraction: The tissue is contracted by adding a spasmogen such as methacholine (B1211447) or histamine (B1213489) to the organ bath.
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of Salmeterol are added to the bath.
-
Tension Measurement: The isometric tension of the muscle is continuously recorded using a force transducer.
-
Data Analysis: The relaxation induced by Salmeterol is expressed as a percentage of the pre-contraction tension, and dose-response curves are constructed to determine its potency and efficacy.
Conclusion
The signaling pathway of Salmeterol in airway smooth muscle is a well-characterized cascade that provides a clear rationale for its therapeutic efficacy in obstructive lung diseases. Its selective activation of the β2AR, leading to cAMP production and PKA-mediated phosphorylation, results in potent and sustained bronchodilation. The unique pharmacokinetic properties of Salmeterol, particularly its interaction with the receptor exosite, underscore the potential for structure-based drug design to develop even more effective and safer long-acting beta2-agonists. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this critical therapeutic pathway.
References
- 1. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the salmeterol binding site on the beta 2-adrenergic receptor using a novel photoaffinity ligand, [(125)I]iodoazidosalmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Salmeterol in Human Plasma Using Salmeterol-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salmeterol (B1361061) is a long-acting beta2-adrenergic agonist (LABA) widely used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Due to its high potency, Salmeterol is administered in low doses, resulting in very low circulating concentrations in plasma, often in the picogram per milliliter (pg/mL) range.[2][3][4] Therefore, a highly sensitive and selective analytical method is essential for its accurate quantification in pharmacokinetic and bioequivalence studies.
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salmeterol in human plasma. The method utilizes Salmeterol-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for variability during sample preparation and instrument analysis.[5] A solid-phase extraction (SPE) procedure is employed for effective sample clean-up, minimizing matrix effects and enhancing method reliability.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: Salmeterol and this compound reference standards.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and isopropanol. Reagent-grade water.
-
Reagents: Formic acid, ammonium (B1175870) trifluoroacetate, and zinc sulfate (B86663).[1][2]
-
Biological Matrix: Blank human plasma with K2EDTA as the anticoagulant, sourced from an accredited biobank.[1][6]
-
SPE Cartridges: C18 SPE cartridges (e.g., Waters Oasis HLB or Phenomenex Strata-X).[1][7]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Salmeterol and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Salmeterol stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 1 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for a 400 µL plasma sample volume.
-
Pre-treatment: Allow plasma samples to thaw at room temperature. Vortex each 400 µL plasma sample, CC, and QC standard. Add a fixed amount (e.g., 20 µL) of the IS working solution to all samples except the double blank.
-
Protein Precipitation: Add 500 µL of 0.2 M zinc sulfate to each tube, vortex for 30 seconds, and centrifuge at 6000 rpm for 5 minutes. This step helps to dissociate protein-bound drug.[2]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[1][2]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of 25% methanol in water to remove polar interferences.[2]
-
Elution: Elute the analytes from the cartridges using 1 mL of acetonitrile into a clean collection tube.[2]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 60% Mobile Phase A and 40% Mobile Phase B) and vortex thoroughly.[2]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS System and Conditions
An HPLC or UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[1][7]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | ExionLC AD or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| MS System | SCIEX Triple Quad 7500 or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 450°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Collision Gas | Medium |
Data Presentation: MRM Transitions
The following table summarizes the optimized MRM transitions for Salmeterol and its deuterated internal standard, this compound. The transitions for this compound are proposed based on the known fragmentation of Salmeterol and common shifts observed for deuterated standards.
Table 3: Optimized MRM Transitions and Compound Parameters
| Analyte | Transition (m/z) | Type | Dwell Time (ms) | Collision Energy (eV) |
| Salmeterol | 416.3 → 232.2 | Quantifier | 100 | 20 |
| 416.3 → 184.1 | Qualifier[8] | 100 | 25 | |
| This compound | 421.3 → 237.2 | Quantifier | 100 | 20 |
| 421.3 → 189.1 | Qualifier | 100 | 25 |
Workflow Visualization
The diagram below illustrates the complete analytical workflow from sample receipt to final data quantification.
Caption: Bioanalytical workflow for Salmeterol quantification in plasma.
Conclusion
The LC-MS/MS method described provides a highly sensitive, selective, and robust protocol for the quantification of Salmeterol in human plasma. The use of a stable isotope-labeled internal standard (this compound) and an efficient solid-phase extraction for sample preparation ensures reliable and accurate results suitable for demanding pharmacokinetic studies in a regulated bioanalytical environment.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. lcms.cz [lcms.cz]
- 4. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Salmeterol-d5 as an Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Salmeterol-d5 as an internal standard in the quantitative bioanalysis of Salmeterol (B1361061) in biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity, accuracy, and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and pre-clinical research.
Principle and Rationale for Using this compound
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability.[1][2] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[1][3][4] this compound is chemically and physically almost identical to Salmeterol, with the key difference being the replacement of five hydrogen atoms with deuterium (B1214612) atoms. This results in a mass increase that is easily distinguishable by a mass spectrometer.[1]
The core principle is isotope dilution mass spectrometry.[4] By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, any variability introduced during extraction, chromatography, or ionization will affect both the analyte and the internal standard proportionally.[1][4] The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which normalizes for these variations and leads to significantly improved data accuracy and precision.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for Salmeterol analysis using a deuterated internal standard. These values are compiled from various studies and represent expected performance characteristics.
Table 1: LC-MS/MS Method Parameters for Salmeterol Analysis
| Parameter | Method A | Method B |
| Instrumentation | Triple Quadrupole MS | High-Resolution MS |
| Ionization Mode | Positive Ionization | Positive Ionization |
| MRM Transition (Salmeterol) | 416.3 -> 232.1 | 416.3 -> 184.1 |
| MRM Transition (this compound) | 421.3 -> 237.1 | 421.3 -> 189.1 |
| Chromatography Column | C18 (e.g., ACE 3 C18, 100 mm, 3 mm) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile (B52724), 5 mM ammonium (B1175870) trifluoroacetate (B77799) buffer, and isopropyl alcohol | Methanol (B129727) and 0.1% Formic Acid in Water |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Run Time | 3.2 min | 4.0 min |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
Data compiled from multiple sources.[5]
Table 2: Method Validation Data
| Parameter | Typical Performance |
| Linearity Range | 2.5 - 500 pg/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 pg/mL[7] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% CV) | ≤15% |
| Recovery | >80%[8][9] |
| Matrix Effect | Minimal and compensated by the internal standard |
Acceptance criteria as per regulatory guidelines.[5][8]
Experimental Protocols
Materials and Reagents
-
Salmeterol and this compound reference standards
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol, acetonitrile, and water (HPLC grade)
-
Formic acid and ammonium trifluoroacetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Salmeterol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Salmeterol stock solution with a mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.[8]
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol outlines a general SPE procedure. Optimization may be required based on the specific SPE cartridge and biological matrix.
-
Pre-treatment: To 400 µL of human plasma in a polypropylene (B1209903) tube, add a known amount of the this compound internal standard working solution.[10][11] Vortex the sample for 30 seconds.
-
Protein Precipitation (Optional but Recommended): Add 400 µL of acetonitrile to the plasma sample to precipitate proteins.[1] Vortex for 1 minute and then centrifuge at 6000 rpm for 10 minutes.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute Salmeterol and this compound from the cartridge with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1] Reconstitute the residue in 100 µL of the initial mobile phase.[1]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Instrument parameters should be optimized for maximum sensitivity and selectivity.
-
HPLC System: A high-performance liquid chromatography system.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile or methanol).[1][5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] The specific precursor-to-product ion transitions for Salmeterol and this compound should be optimized on the instrument being used.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of interaction between salmeterol and fluticasone propionate and its effect on quantitative accuracy of an LC/MS/MS assay in human plasma at low pg/mL concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction Protocol for Salmeterol-d5 from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salmeterol is a long-acting beta2-adrenergic agonist (LABA) utilized for the management and prevention of asthma symptoms and in the treatment of chronic obstructive pulmonary disease (COPD).[1] Due to its low circulating concentrations in plasma, a highly sensitive and robust analytical method is essential for pharmacokinetic studies and therapeutic drug monitoring.[1] This application note details a solid-phase extraction (SPE) protocol for the efficient extraction of Salmeterol-d5 from biological matrices, such as plasma, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a common practice in LC-MS/MS bioanalysis to ensure accuracy and precision.[2]
Experimental Protocol
This protocol outlines the necessary materials, reagents, and steps for the solid-phase extraction of this compound from plasma samples.
Materials and Reagents:
-
This compound reference standard
-
Human plasma with K2EDTA as an anticoagulant
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Formic acid
-
Ammonium trifluoroacetate[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex C18 or Waters Oasis HLB)[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., ExionLC AD system or Shimadzu Nexera)[1]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad 7500 system or Shimadzu LCMS-8050)[1][3]
Sample Preparation:
-
To 400 µL of human plasma, add the internal standard, this compound.[1]
-
Vortex the mixture to ensure homogeneity.
-
Centrifuge the sample at 6000 rpm for 5 minutes to precipitate proteins.[1]
Solid-Phase Extraction (SPE) Procedure:
A solid-phase extraction method is employed to extract Salmeterol and its deuterated internal standard from the plasma matrix.[1]
-
Conditioning: Condition the SPE cartridge (e.g., Phenomenex C18) by passing 1 mL of methanol through it.[1] Subsequently, equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol. The resulting eluent can be directly injected into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic Separation: Perform the separation on a C18 analytical column.[1]
-
Mass Spectrometry: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of Salmeterol in biological matrices using methods similar to the one described.
| Parameter | Value | Reference |
| Linearity Range | 0.375 - 7.500 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.375 pg/mL | |
| %CV at LLOQ | 1.49% | |
| Analysis Time | 5 minutes (injection to injection) |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the solid-phase extraction protocol.
References
Application Note: HPTLC Method for Simultaneous Determination of Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers
Introduction
Salmeterol (B1361061) Xinafoate, a long-acting β2-adrenergic agonist, and Fluticasone (B1203827) Propionate (B1217596), a corticosteroid, are commonly co-formulated in dry powder inhalers for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] A simple, precise, and accurate High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the simultaneous determination of these two drugs in their combined dosage forms. This method offers a reliable and efficient alternative to more complex and time-consuming analytical techniques.[1][2]
The developed HPTLC method is based on the separation of Salmeterol Xinafoate and Fluticasone Propionate on pre-coated silica (B1680970) gel 60 F254 HPTLC plates, followed by densitometric quantification.[1][2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis of these pharmaceutical products.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the validated HPTLC method for the simultaneous determination of Salmeterol Xinafoate and Fluticasone Propionate.
Table 1: Chromatographic and Calibration Data
| Parameter | Salmeterol Xinafoate | Fluticasone Propionate |
| Rf Value | 0.4 ± 0.04 | 0.6 ± 0.03 |
| Linearity Range (ng/band) | 100 - 1000 | 200 - 2000 |
| Correlation Coefficient (r) | 0.9996 | 0.9995 |
| Determination Coefficient (r²) | 0.9977 | 0.9936 |
Table 2: Method Validation Parameters
| Parameter | Salmeterol Xinafoate | Fluticasone Propionate |
| Limit of Detection (LOD) (ng/band) | 33.53 | 65.68 |
| Limit of Quantification (LOQ) (ng/band) | 101.61 | 199.03 |
| Accuracy (% Recovery) | 99.2% - 101.7% | 97.1% - 103.5% |
| Mean Accuracy | 99.5% | 102.01% |
Experimental Protocols
This section provides a detailed methodology for the simultaneous determination of Salmeterol Xinafoate and Fluticasone Propionate using HPTLC.
1. Materials and Reagents
-
Standards: Salmeterol Xinafoate and Fluticasone Propionate reference standards.
-
Solvents: Methanol (B129727) (HPLC grade), n-Hexane (AR grade), Ethyl Acetate (AR grade), Acetic Acid (AR grade).
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).
2. Standard Solution Preparation
-
Stock Standard Solution:
-
Accurately weigh and dissolve 10 mg of Salmeterol Xinafoate and 20 mg of Fluticasone Propionate in 100 mL of methanol to obtain stock solutions with concentrations of 100 µg/mL and 200 µg/mL, respectively.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting appropriate volumes of the stock solutions with methanol to achieve concentrations within the linearity range (100-1000 ng/band for Salmeterol Xinafoate and 200-2000 ng/band for Fluticasone Propionate).[1]
-
3. Sample Preparation (from Dry Powder Inhaler)
-
The contents of the dry powder inhaler formulation are treated to extract the active pharmaceutical ingredients into a suitable solvent, typically methanol.
-
The resulting solution is filtered to remove any insoluble excipients.
-
The filtrate may require further dilution with methanol to bring the concentration of the analytes within the established linearity range of the method.
4. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: n-Hexane:Ethyl Acetate:Acetic Acid (5:10:0.2, v/v/v).[1][2]
-
Application: Apply the standard and sample solutions as bands of appropriate width using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a sufficient migration distance.
-
Drying: Dry the developed plate in an oven or with a stream of warm air.
-
Detection: Densitometric scanning at 250 nm in reflectance/absorbance mode.[1][2]
5. Method Validation
The method should be validated in accordance with ICH guidelines, assessing the following parameters:
-
Linearity: Analyze a series of at least five concentrations of each drug to establish the range over which the peak area is directly proportional to the concentration.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard drug into the sample matrix at different concentration levels.[1]
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of the same sample.
-
Specificity: Assess the ability of the method to exclusively measure the analytes of interest in the presence of other components by comparing the spectra of the spots from the sample with those of the standards.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the standard deviation of the response and the slope of the calibration curve.[1]
Visualizations
Caption: Experimental workflow for the HPTLC analysis of Salmeterol and Fluticasone.
References
Application Note: Quantitative Analysis of Salmeterol-d5 using Triple Quadrupole Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Salmeterol-d5 in a given matrix, employing liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Salmeterol (B1361061), a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. Stable isotope-labeled internal standards like this compound are crucial for correcting variations during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and bioequivalence studies[2][3][4]. The described method utilizes solid-phase extraction (SPE) for sample clean-up and Multiple Reaction Monitoring (MRM) for detection, providing high selectivity and a low limit of quantification (LLOQ).
Introduction
Accurate measurement of Salmeterol in biological matrices is essential for clinical and pharmaceutical research. Due to the low dosage of Salmeterol, its concentrations in plasma are typically very low, necessitating highly sensitive analytical methods[1][5]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry to mitigate matrix effects and variability in sample processing and instrument response[3][4]. This method is developed for researchers, scientists, and drug development professionals requiring a reliable protocol for the quantification of Salmeterol where this compound is used as an internal standard.
Experimental
Materials and Reagents:
-
Salmeterol and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water[1]
-
Formic acid and ammonium (B1175870) trifluoroacetate[1]
-
Human plasma (or other relevant biological matrix) with K2EDTA as anticoagulant[1]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)[1][6]
-
A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad, Shimadzu LCMS series) equipped with an electrospray ionization (ESI) source[1][6]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10-15 µL[7]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor and product ions for Salmeterol and this compound would be optimized. Based on the literature for Salmeterol, the transitions would be as follows (note: this compound transitions are predicted based on a +5 Da mass shift):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salmeterol | 416.4 | 232.2 | Optimized (e.g., 15-30)[7][8] |
| This compound | 421.4 | 237.2 | Optimized (e.g., 15-30) |
-
Source Parameters: Optimized for maximum signal intensity (e.g., nebulizer gas, curtain gas, ion spray voltage, and temperature).
Protocols
1. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Salmeterol and this compound in methanol.
-
Prepare working solutions by diluting the stock solutions with a mixture of acetonitrile and water.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range.
2. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma sample, add a known amount of this compound solution as the internal standard.
-
Precipitate proteins by adding an equal volume of acetonitrile. Vortex and then centrifuge the samples at 6000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[4]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[4]
-
Elute Salmeterol and this compound with 1 mL of methanol.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
3. Data Analysis:
-
Acquire data using the LC-MS/MS system in MRM mode.
-
Integrate the peak areas for both Salmeterol and this compound.
-
Calculate the peak area ratio of Salmeterol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of Salmeterol in the unknown samples from the calibration curve.
Results and Discussion
The use of this compound as an internal standard effectively compensates for variability during sample preparation and ionization, leading to high precision and accuracy.
Quantitative Data Summary:
The following table summarizes typical performance characteristics of a similar assay for Salmeterol.
| Parameter | Result |
| Linearity Range | 0.5 - 200 pg/mL[6] |
| LLOQ | 0.5 pg/mL[6] |
| Correlation Coefficient (r²) | > 0.99[8] |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Matrix Effects: The combination of solid-phase extraction and chromatographic separation is designed to minimize the impact of matrix components on the ionization of the analytes. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, thereby ensuring accurate quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative analysis of Salmeterol in biological matrices, using this compound as an internal standard. This application note and the detailed protocols offer a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis.
Visualizations
Caption: Experimental workflow for Salmeterol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. lcms.cz [lcms.cz]
Application of Salmeterol-d5 in pharmacokinetic and bioequivalence studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Salmeterol-d5 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of Salmeterol. This document outlines the rationale for using a deuterated standard, detailed experimental protocols for sample analysis, and typical data from bioequivalence studies.
Introduction: The Role of Deuterated Standards
In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a biological matrix. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.
This compound is a deuterated form of Salmeterol where five hydrogen atoms have been replaced by deuterium (B1214612). This substitution increases the molecular weight, allowing it to be distinguished from the unlabeled Salmeter_ol by a mass spectrometer. However, its physicochemical properties, including chromatographic behavior, extraction efficiency, and ionization response, are nearly identical to the analyte. This similarity allows this compound to effectively compensate for variations that may occur during sample preparation and analysis, leading to more reliable and reproducible results.
Pharmacokinetic Profile of Salmeterol
Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). After inhalation, Salmeterol is absorbed systemically, but plasma concentrations are typically very low, often in the picogram per milliliter (pg/mL) range. Its terminal elimination half-life is approximately 11 hours. Accurate characterization of its pharmacokinetic profile is essential for drug development and regulatory submissions.
Bioanalytical Method Using this compound
The following is a representative LC-MS/MS method for the quantification of Salmeterol in human plasma using this compound as an internal standard. This protocol is based on established methods for Salmeterol and its deuterated analogs.
Materials and Reagents
-
Salmeterol reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) trifluoroacetate
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocol
3.3.1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Salmeterol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Salmeterol stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
3.3.2. Sample Preparation (Solid Phase Extraction)
-
To 400 µL of human plasma in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.
-
Vortex the mixture.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3.3.3. LC-MS/MS Analysis
-
Chromatographic Column: A C18 analytical column is suitable for separation.
-
Mobile Phase: A gradient of acetonitrile and a buffer such as 0.1mM ammonium trifluoroacetate.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Salmeterol | 416.4 | 232.2 |
| This compound | 421.4 | 237.2 |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. The values provided are illustrative.
Application in Pharmacokinetic Studies
This validated bioanalytical method can be applied to determine the concentration-time profile of Salmeterol in plasma samples collected from subjects in a pharmacokinetic study. Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) can then be calculated.
Pharmacokinetic Study Workflow Diagram.
Application in Bioequivalence Studies
Bioequivalence studies are conducted to compare the rate and extent of absorption of a test drug product with a reference drug product. The FDA recommends in vivo pharmacokinetic studies with BE limits of 80-125% for the 90% confidence interval (CI) of the geometric mean ratios of Cmax and AUC.[1]
Study Design
A typical bioequivalence study for an inhaled product containing Salmeterol is a randomized, single-dose, two-way crossover study in healthy subjects.[2] To assess pulmonary deposition, some studies may include a charcoal block to prevent gastrointestinal absorption.
Quantitative Data from a Representative Bioequivalence Study
The following table summarizes the results from a bioequivalence study comparing a test (T) and a reference (R) Salmeterol/Fluticasone Propionate inhalation product.[3]
| Parameter | Product | Geometric Mean | 90% Confidence Interval |
| Cmax (pg/mL) | Test (T) | 319 | 0.94 - 1.04 |
| Reference (R) | 325 | ||
| AUC(0-t) (pg*h/mL) | Test (T) | 677 | 1.04 - 1.11 |
| Reference (R) | 628 |
The results show that the 90% CIs for the geometric mean T/R ratios for both Cmax and AUC(0-t) were within the 80-125% acceptance range, demonstrating bioequivalence between the test and reference products.[3]
Salmeterol Signaling Pathway
Salmeterol exerts its therapeutic effect by binding to and activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and bronchodilation.
Salmeterol's Mechanism of Action.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Salmeterol in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for the successful conduct of pharmacokinetic and bioequivalence studies, ensuring data integrity for regulatory submissions and advancing drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Equivalent Systemic Exposure to Fluticasone Propionate/Salmeterol Following Single Inhaled Doses from Advair Diskus and Wixela Inhub: Results of Three Pharmacokinetic Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UHPLC-QTOF-MS Method for the Detection and Quantification of Salmeterol and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salmeterol (B1361061) is a long-acting β2-adrenergic receptor agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] It functions by relaxing the airway smooth muscles, leading to prolonged bronchodilation.[1] Due to its therapeutic importance and potential for misuse in sports, a sensitive and reliable analytical method is crucial for its detection in biological matrices.[3] Salmeterol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, which catalyzes the hydroxylation of the molecule to form α-hydroxysalmeterol, its main metabolite.[1][4][5] This application note details a robust Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) method for the simultaneous detection and quantification of salmeterol and α-hydroxysalmeterol in human plasma and urine.
Principle
This method utilizes the high separation efficiency of UHPLC and the high-resolution mass accuracy of QTOF-MS. Biological samples are first prepared using Solid Phase Extraction (SPE) to remove interfering matrix components and concentrate the analytes.[6][7] The extract is then injected into the UHPLC system, where salmeterol and its metabolite are chromatographically separated on a C18 reversed-phase column. The eluted compounds are ionized using an electrospray ionization (ESI) source in positive mode before being detected by the QTOF mass spectrometer. This allows for the accurate mass measurement of precursor and product ions, ensuring confident identification and precise quantification. Salmeterol-d3 is often used as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[8]
Metabolic Pathway of Salmeterol
Salmeterol undergoes extensive metabolism, primarily through hydroxylation by the CYP3A4 enzyme to form α-hydroxysalmeterol.[2][4]
Caption: Metabolic conversion of Salmeterol via CYP3A4.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium formate.
-
Standards: Salmeterol, α-hydroxysalmeterol, and Salmeterol-d3 (Internal Standard) reference standards.
-
SPE Cartridges: Mixed-mode or polymeric reversed-phase SPE cartridges.
-
Biological Matrices: Human plasma or urine.
Sample Preparation Protocol (Solid Phase Extraction)
-
Pre-treatment: To 1 mL of plasma or urine, add a known concentration of the internal standard (Salmeterol-d3) working solution.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Experimental Workflow
Caption: General workflow for sample preparation and analysis.
UHPLC-QTOF-MS Instrumentation and Conditions
The following tables outline the typical starting conditions for the analysis. Parameters should be optimized for the specific instrument used.
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | Zorbax Eclipse Plus C18 (or equivalent)[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
Table 2: QTOF-MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Fragmentor Voltage | 175 V |
| Mass Range | 100 - 1000 m/z |
| Acquisition Mode | Full MS / dd-MS2 (Data-Dependent) |
Quantitative Data Summary
Method validation has established linear ranges and limits of quantification for salmeterol and its primary metabolite in different biological matrices.
Table 3: Mass Spectrometric Data
| Compound | Precursor Ion (m/z) |
|---|---|
| Salmeterol | 416.248 |
| α-hydroxysalmeterol | 432.243 |
| Salmeterol-d3 (IS) | 419.267 |
Table 4: Method Performance Characteristics
| Matrix | Analyte | Linear Range | LLOQ | Reference |
|---|---|---|---|---|
| Urine | Salmeterol | 0.10 - 2.00 ng/mL | 0.10 ng/mL | [6][7] |
| α-hydroxysalmeterol | 1.00 - 20.0 ng/mL | 1.00 ng/mL | [6][7] | |
| Salmeterol | 0.5 - 50 ng/mL | 0.5 ng/mL | [3] | |
| Plasma | Salmeterol | 0.025 - 0.500 ng/mL | 25 pg/mL | [6][7] |
| | Salmeterol | Not Specified | 2.5 pg/mL |[9] |
The described UHPLC-QTOF-MS method provides the high sensitivity, selectivity, and accuracy required for the reliable determination of salmeterol and its main metabolite, α-hydroxysalmeterol, in complex biological matrices such as urine and plasma. The detailed protocol for sample preparation using solid-phase extraction is robust and effective in minimizing matrix interference. This application note serves as a comprehensive guide for researchers in clinical pharmacokinetics, drug metabolism studies, and anti-doping control.[3][6][7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative detection of inhaled salmeterol in human urine and relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of salmeterol, α-hydroxysalmeterol and fluticasone propionate in human urine and plasma for doping control using UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Protein Precipitation in Salmeterol-d5 Plasma Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of therapeutic drugs and their metabolites in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. Salmeterol, a long-acting beta2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease, is typically present at very low concentrations in plasma. This necessitates a highly sensitive and robust bioanalytical method, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A crucial step in developing a reliable LC-MS/MS assay is the effective removal of endogenous macromolecules, primarily proteins, from the plasma sample. Proteins can interfere with the analysis by precipitating in the analytical column, causing ion suppression or enhancement in the mass spectrometer, and leading to inaccurate and irreproducible results. Protein precipitation is a widely used, rapid, and straightforward technique for sample clean-up.
This application note provides a detailed protocol for protein precipitation in plasma samples for the analysis of Salmeterol-d5, a commonly used stable isotope-labeled internal standard for Salmeterol. The use of an internal standard like Salmeterol-d3 is indispensable for achieving reliable and reproducible results in quantitative analysis by correcting for variability during sample preparation and analysis.[1] This document outlines various protein precipitation methods, presents a generalized experimental workflow, and offers a detailed protocol to guide researchers in developing and validating their bioanalytical methods.
Data Presentation: Comparison of Protein Precipitation Agents
| Precipitating Agent | Typical Ratio (Precipitant:Plasma, v/v) | Protein Removal Efficiency | Notes |
| Acetonitrile (B52724) (ACN) | 2:1 to 3:1 | >96%[2] | Widely used organic solvent; provides a clean supernatant suitable for direct injection in many cases. It is often considered the most efficient precipitant for protein removal.[1] |
| Methanol (B129727) (MeOH) | 3:1 to 10:1 | Generally effective | May be advantageous for basic compounds, potentially offering higher recovery compared to acetonitrile.[3] |
| Trichloroacetic Acid (TCA) | 2:1 | ~92%[2] | An acidic precipitant that can effectively remove proteins. The resulting supernatant is acidic and may require pH adjustment before analysis. |
| Zinc Sulfate (B86663) | 2:1 | ~91%[2] | A salt-based precipitant. Often used in combination with an organic solvent or followed by a further clean-up step like solid-phase extraction (SPE).[4] |
Note: The choice of precipitating agent can influence analyte recovery and the extent of matrix effects. Method development and validation are crucial to determine the optimal agent for a specific analyte and analytical system. For Salmeterol analysis, a combination of protein precipitation with zinc sulfate followed by SPE has been successfully used.[4]
Experimental Protocols
This section provides a detailed, generalized protocol for protein precipitation of plasma samples for this compound analysis. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Trichloroacetic acid (reagent grade)
-
Zinc sulfate (reagent grade)
-
Deionized water (18 MΩ·cm)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of ≥10,000 x g
-
Calibrated pipettes
-
Autosampler vials
Preparation of Solutions
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of, for example, 1 mg/mL.
-
This compound IS Working Solution: Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a suitable working concentration. This concentration should be optimized during method development.
-
Precipitating Agents:
-
Acetonitrile: Use as is.
-
Methanol: Use as is.
-
10% (w/v) Trichloroacetic Acid: Dissolve 10 g of TCA in 100 mL of deionized water.
-
0.2 M Zinc Sulfate: Dissolve 5.75 g of zinc sulfate heptahydrate in 100 mL of deionized water.
-
Sample Preparation Protocol (using Acetonitrile)
-
Aliquoting Plasma: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Adding Internal Standard: Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to the plasma sample.
-
Vortexing: Briefly vortex the sample for approximately 10-20 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube. The 3:1 ratio of organic solvent to plasma is a common starting point.
-
Vortexing for Precipitation: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm or ≥10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial for LC-MS/MS analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Alternative Precipitation Protocols
-
Methanol Precipitation: Follow the same procedure as for acetonitrile, but use methanol as the precipitating agent. The ratio of methanol to plasma may need to be optimized (e.g., 4:1).
-
Trichloroacetic Acid Precipitation: Add the desired volume of 10% TCA to the plasma sample, vortex, and centrifuge as described above. The supernatant may require pH neutralization before injection.
-
Zinc Sulfate Precipitation: Add an equal volume of 0.2 M zinc sulfate to the plasma sample, vortex, and centrifuge. This method is often followed by a solid-phase extraction (SPE) cleanup step for enhanced purity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for protein precipitation and the logical relationship of key steps in the bioanalytical process.
Caption: Experimental workflow for protein precipitation of plasma samples.
Caption: Logical flow of a bioanalytical method from sample to result.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
Application Notes and Protocols for the Use of Salmeterol-d5 in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Salmeterol-d5 as an internal standard in the quantitative analysis of Salmeterol (B1361061) for doping control purposes. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Salmeterol is a long-acting beta-2 adrenergic receptor agonist used for the management of asthma and chronic obstructive pulmonary disease (COPD). Due to its potential for misuse as a performance-enhancing substance, its use is regulated by the World Anti-Doping Agency (WADA). While therapeutic use by inhalation is permitted up to a maximum of 200 micrograms over 24 hours, there is currently no established urinary threshold to distinguish between therapeutic use and doping.[1][2][3] This makes accurate and precise quantification of Salmeterol in urine a critical aspect of anti-doping analysis.
This compound, a deuterated analog of Salmeterol, serves as an ideal internal standard for quantitative analysis by LC-MS/MS.[4] Its chemical and physical properties are nearly identical to Salmeterol, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling correction for variations in extraction recovery and matrix effects, thereby improving the accuracy and precision of the measurement.[5]
Quantitative Data Summary
The following tables summarize key validation parameters for the quantification of Salmeterol in biological matrices, primarily urine, using LC-MS/MS with this compound as an internal standard. These values are compiled from various published methods and provide a reference for laboratory validation.
Table 1: Linearity and Limit of Quantification (LOQ) for Salmeterol Analysis
| Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Urine | 0.5 - 50 | 0.5 | [1][6][7] |
| Urine | 0.10 - 2.00 | 0.10 | [8][9] |
| Plasma | 0.025 - 0.500 | 0.025 | [8] |
| Plasma | 2.5 - 500 (pg/mL) | 2.5 (pg/mL) |
Table 2: Method Performance Characteristics for Salmeterol Analysis in Urine
| Parameter | Value | Reference |
| Inaccuracy | -3.7% to 10.4% | [1][6][7] |
| Recovery | >80% (from spiked samples) | |
| Detection Window | Up to 48 hours post-inhalation | [1][6][7] |
Signaling Pathway and Metabolism
Salmeterol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its main metabolite, α-hydroxysalmeterol.[6] Understanding this pathway is crucial for interpreting analytical results, as the presence and concentration of the metabolite can provide additional evidence of Salmeterol administration.
Experimental Protocols
The following protocols describe a typical workflow for the analysis of Salmeterol in urine samples for doping control.
Protocol 1: Sample Preparation - Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)
This protocol is suitable for releasing conjugated forms of Salmeterol prior to extraction.
Materials:
-
Urine sample
-
This compound internal standard solution
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium hydroxide (B78521) (10 M)
-
Diethyl ether/Isopropanol (5:1, v/v)
-
Ammonium (B1175870) sulfate
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 2 mL of urine, add 50 µL of the this compound internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase.
-
Vortex the mixture and incubate at 55°C for 1 hour to allow for enzymatic hydrolysis.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the sample to approximately 9.5 by adding 250 µL of 10 M sodium hydroxide.
-
Add 5 mL of diethyl ether/isopropanol (5:1, v/v) and 0.5 g of ammonium sulfate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol offers a cleaner extraction and can be automated.
Materials:
-
Urine sample
-
This compound internal standard solution
-
SPE cartridges (e.g., C18)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
SPE manifold
Procedure:
-
To 2 mL of urine, add 50 µL of the this compound internal standard solution.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B (re-equilibration)
-
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
Salmeterol: Q1 416.3 -> Q3 189.2
-
This compound: Q1 421.3 -> Q3 194.2
-
α-hydroxysalmeterol: Q1 432.3 -> Q3 205.2
-
Doping Control Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of Salmeterol in a doping control laboratory.
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of Salmeterol in doping control analysis. The detailed protocols and data presented in these application notes provide a solid foundation for laboratories to develop and validate robust analytical methods. Adherence to these methodologies will ensure that results are defensible and meet the stringent requirements of anti-doping regulations.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta2-Agonist Doping Control and Optical Isomer Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative detection of inhaled salmeterol in human urine and relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Download Salmeterol PowerPoint Template|RxSlides [rxslides.com]
- 8. researchgate.net [researchgate.net]
- 9. S3 Beta-2 agonists | SSI [sportintegrity.ch]
Troubleshooting & Optimization
Overcoming matrix effects in Salmeterol-d5 LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of Salmeterol (B1361061) using its deuterated internal standard, Salmeterol-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Salmeterol) and its internal standard (this compound) in the mass spectrometer's ion source.[3][4] The most common manifestation is ion suppression, which leads to a decreased analyte signal, but ion enhancement can also occur.[1][5] This can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[6] Because this compound is chemically and physically almost identical to Salmeterol, it co-elutes during chromatography and experiences similar ionization suppression or enhancement.[6] By adding a known amount of this compound to every sample at the beginning of the workflow, any variability during sample preparation or in the MS response will affect both the analyte and the internal standard proportionally.[6] The quantification is then based on the ratio of the analyte signal to the internal standard signal, which provides a more accurate and precise measurement than relying on the absolute analyte response alone.[6]
Q3: What are the primary sources of matrix effects in biological samples like plasma or serum?
A3: The primary sources of matrix effects in biological fluids are phospholipids (B1166683) from cell membranes, which are notorious for causing ion suppression and fouling the MS source.[7] Other significant contributors include salts, proteins, and metabolites that may co-elute with Salmeterol and its internal standard.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS experiments.
Issue 1: Poor Signal Intensity or High Signal Variability
If you are observing low signal intensity for Salmeterol and/or this compound, or high variability between injections, you may be experiencing significant ion suppression.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][9]
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode anion-exchange SPE has been successfully used for Salmeterol analysis in human plasma.[10]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using specific solvent mixtures to selectively extract Salmeterol while leaving interfering substances behind.[9]
-
Protein Precipitation (PPT): While a simpler method, it may be less clean than SPE or LLE. To improve its effectiveness, consider diluting the supernatant after precipitation.[9]
-
-
Improve Chromatographic Separation: If interfering matrix components co-elute with your analyte, they can cause ion suppression.
-
Column Chemistry: Consider using a different column chemistry, such as a Phenyl-Hexyl column instead of a standard C18, to alter selectivity and resolve Salmeterol from matrix components.[11]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between Salmeterol and the region where matrix components elute (often at the beginning of the run).[12][13]
-
-
Evaluate and Optimize MS Source Conditions:
-
A heated electrospray ionization (h-ESI) source can enhance sensitivity and reduce background noise.[14]
-
Optimize parameters like nebulizer gas, auxiliary gas, and capillary temperature to ensure efficient ionization of Salmeterol.
-
The following diagram illustrates a general workflow for troubleshooting signal intensity issues:
Caption: Troubleshooting workflow for poor signal intensity.
Issue 2: Inconsistent Analyte to Internal Standard Ratio
If the ratio of Salmeterol to this compound is not consistent across your sample set, it could indicate that the analyte and internal standard are not being affected by the matrix in the same way.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Salmeterol and this compound are co-eluting. While generally expected, slight differences in retention time can occur due to the deuterium (B1214612) isotope effect, which can lead to differential ion suppression.
-
Assess Matrix Effects Across Different Lots: Biological matrices can vary between sources. It is good practice to evaluate the matrix effect in at least six different lots of the matrix to ensure the method's robustness.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[1][15] This helps to normalize the matrix effects between the calibrators and the unknown samples.
The logical relationship for ensuring consistent internal standard performance is depicted below:
Caption: Logic for validating internal standard performance.
Experimental Protocols & Data
Sample Preparation Method Comparison
The choice of sample preparation is critical. Below is a comparison of common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Separation based on analyte partitioning between two immiscible liquids. | Analyte is retained on a solid sorbent while interferences are washed away. |
| Selectivity | Low | Moderate | High |
| Cleanliness | Low | Moderate | High |
| Recovery | Can be high, but may have variability. | Generally good, but can be affected by pH and solvent choice. | Typically high and reproducible. |
| Recommendation | Quick screening, but may require further optimization for sensitive assays. | Good for removing highly polar or non-polar interferences. | Recommended for complex matrices and low concentration analytes to minimize matrix effects.[10][16] |
Example LC-MS/MS Method Parameters
The following table summarizes typical parameters from validated LC-MS/MS methods for Salmeterol analysis.
| Parameter | Method A | Method B |
| Instrumentation | Triple Quadrupole Mass Spectrometer | High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Ionization | Positive Ionization |
| MRM Transition (Salmeterol) | 416.3 -> 232.1 | 416.3 -> 184.1 |
| MRM Transition (Salmeterol-d3/d5) | 419.3 -> 235.2 | 419.3 -> 187.1 |
| Chromatography Column | C18 (e.g., ACE 3 C18, 100 mm, 3 mm) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile, 5 mM ammonium (B1175870) trifluoroacetate (B77799) buffer, and isopropyl alcohol | Methanol and 0.1% Formic Acid in Water |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Run Time | 3.2 min | 4.0 min |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 2.5 - 500 pg/mL | 1.0 - 250 pg/mL[16] |
Note: Salmeterol-d3 is often used interchangeably with this compound as a deuterated internal standard.[11]
Detailed Experimental Protocol: Solid Phase Extraction (SPE)
This protocol is a representative example for the extraction of Salmeterol from human plasma.
-
Sample Pre-treatment: To 0.5 mL of human plasma, add a known concentration of this compound internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion-exchange SPE cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with appropriate solvents to remove unbound matrix components.
-
Elution: Elute Salmeterol and this compound from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
The workflow for this SPE protocol is visualized below:
Caption: Solid Phase Extraction (SPE) workflow.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. lctsbible.com [lctsbible.com]
- 14. lcms.cz [lcms.cz]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. healthinformaticsjournal.com [healthinformaticsjournal.com]
Troubleshooting low recovery of Salmeterol-d5 during solid-phase extraction.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low recovery of Salmeterol-d5 during solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low recovery of my internal standard, this compound, during SPE. What are the most common causes?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1][2] The first step in troubleshooting is to determine at which stage the analyte is being lost.[3][4] This is typically done by collecting and analyzing the fractions from each step of the SPE procedure (load, wash, and elution).[3][4]
Primary Causes for Low Analyte Recovery:
-
Analyte Breakthrough (Loss in Load & Wash Fractions):
-
Inappropriate Sorbent Choice: The sorbent's retention mechanism may not be suitable for Salmeterol.[1][5] For a nonpolar compound like Salmeterol, a reversed-phase sorbent (e.g., C18 or a hydrophilic-lipophilic balanced polymer like Oasis HLB) is typically used.[5][6]
-
Incorrect Sample pH: The pH of the sample load is critical for ensuring the analyte is in its most retentive state.[5][7] Salmeterol is a basic compound, so adjusting the sample pH to be at least two units above its pKa will neutralize it, maximizing its retention on a reversed-phase sorbent.[8]
-
Aggressive Wash Solvent: The wash solvent may be too strong, causing the analyte to be prematurely eluted from the sorbent along with interferences.[3][5]
-
High Flow Rate: Applying the sample or wash solutions too quickly can prevent proper equilibration and lead to analyte breakthrough.[1][7]
-
Sorbent Overload: The mass of the analyte or matrix components may exceed the capacity of the SPE cartridge.[3][7]
-
-
Incomplete Elution (Analyte Retained on Sorbent):
-
Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][3]
-
Inadequate Elution Volume: The volume of the elution solvent may be insufficient to pass through the entire sorbent bed and elute all of the bound analyte.[1][9]
-
Secondary Interactions: this compound might be engaging in secondary interactions (e.g., ionic) with the sorbent that are not disrupted by the elution solvent.[2][10]
-
-
Other Factors:
-
Analyte Instability: Salmeterol can be sensitive to acidic conditions, potentially degrading during the extraction process.[11]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the analyte's interaction with the sorbent or cause ion suppression/enhancement during LC-MS/MS analysis.[12]
-
Improper Cartridge Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery.[7][13]
-
Q2: How do I systematically troubleshoot where my this compound is being lost?
A mass balance study is the most effective way to pinpoint the source of low recovery.[14] This involves collecting and analyzing the liquid from each step of the SPE process.
Experimental Protocol: Fraction Collection Analysis
-
Prepare a Spiked Sample: Prepare a sample (e.g., blank plasma) spiked with a known concentration of this compound.
-
Perform SPE and Collect Fractions: Execute your standard SPE protocol, but collect the effluent from each step into separate, labeled vials:
-
Load Fraction: The sample that passes through the cartridge during loading.
-
Wash Fraction(s): The effluent from each wash step.
-
Elution Fraction: The final collected extract.
-
-
Analyze Fractions: Quantify the amount of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS).
-
Interpret Results: The distribution of this compound across the fractions will indicate the problem area.
Data Presentation: Interpreting Fraction Analysis Results
| Scenario | Load Fraction | Wash Fraction | Elution Fraction | Likely Cause & Solution |
| Breakthrough | High % of Analyte | Low % of Analyte | Low % of Analyte | Cause: Poor retention.[3] Solution: Check sample pH, reduce sample load solvent strength, or use a more retentive sorbent.[3][5] |
| Premature Elution | Low % of Analyte | High % of Analyte | Low % of Analyte | Cause: Wash solvent is too strong.[3][5] Solution: Decrease the organic content of the wash solvent.[5] |
| Incomplete Elution | Low % of Analyte | Low % of Analyte | Low % of Analyte | Cause: Elution solvent is too weak or volume is insufficient.[1][3] Solution: Increase the organic strength of the elution solvent or increase its volume.[1][9] |
Q3: What is the optimal pH for extracting this compound using a reversed-phase SPE cartridge?
The pH of the sample is a critical factor for retaining ionizable compounds on an SPE sorbent.[15][16] Salmeterol is a basic compound. To maximize its retention on a non-polar, reversed-phase sorbent (like C18 or Oasis HLB), the molecule should be in its neutral, non-ionized form.[8] This is achieved by adjusting the sample pH to be at least 2 pH units above the pKa of the analyte's conjugate acid.[8]
Conversely, during the elution step, the pH can be adjusted to 2 units below the pKa to ionize the molecule, which can help disrupt its retention and improve elution efficiency.[10]
Data Presentation: Effect of Sample Load pH on Recovery (Illustrative)
| Sample pH | Retention Mechanism | Expected Recovery of this compound (%) |
| 2.0 (Acidic) | Analyte is ionized (positively charged) | < 30% |
| 7.0 (Neutral) | Partial ionization | 50 - 70% |
| 9.5 (Basic) | Analyte is predominantly neutral | > 90% |
Q4: My analyte seems to be stuck on the cartridge. How can I improve my elution step?
If you have confirmed that your this compound is retained on the sorbent but not eluting, your elution solvent is likely not strong enough.[1][3]
Strategies to Enhance Elution:
-
Increase Organic Solvent Strength: Gradually increase the percentage of the strong organic solvent (e.g., methanol (B129727) or acetonitrile) in your elution solvent.[1]
-
Change Organic Solvent: Sometimes, switching from methanol to acetonitrile, or vice-versa, can improve recovery.
-
Add a Modifier: For basic compounds like Salmeterol, adding a small amount of a basic modifier (e.g., 0.5-2% ammonium (B1175870) hydroxide) to the elution solvent can disrupt secondary ionic interactions with the sorbent and significantly improve recovery.[1]
-
Increase Elution Volume: Ensure you are using a sufficient volume to thoroughly wet the entire sorbent bed. Try eluting with two smaller aliquots instead of one large one.[9][14]
Data Presentation: Effect of Elution Solvent on Recovery (Illustrative)
| Elution Solvent Composition | Expected Recovery (%) |
| 70:30 Methanol:Water | 65% |
| 90:10 Methanol:Water | 85% |
| 100% Methanol | 90% |
| 98:2 Methanol:Ammonium Hydroxide (B78521) | > 95% |
Experimental Protocols
Generic SPE Protocol for Salmeterol from Human Plasma using Oasis HLB
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water to precipitate proteins.[8]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a basic buffer (e.g., ammonium hydroxide solution) to adjust the pH to >9.0.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[8]
-
A second wash with a slightly stronger organic solvent may be used if needed, but must be optimized to avoid premature elution of the analyte.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., 98:2 Methanol:Ammonium Hydroxide).
-
Collect the eluate for analysis.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
SPE Workflow Diagram
Caption: Standard workflow for Solid-Phase Extraction of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. specartridge.com [specartridge.com]
- 8. labshop.dksh.co.th [labshop.dksh.co.th]
- 9. welchlab.com [welchlab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Waters Oasis HLB Extraction plate - Chromatography Forum [chromforum.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Managing ion suppression in the mass spectrometric analysis of Salmeterol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ion suppression during the mass spectrometric analysis of Salmeterol (B1361061).
Troubleshooting Guide
Ion suppression can significantly compromise the accuracy, precision, and sensitivity of Salmeterol quantification.[1][2][3][4][5] This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Low or Inconsistent Salmeterol Signal Intensity
This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Salmeterol in the mass spectrometer's source.[1][3][6]
Step 1: Identify the Presence and Region of Ion Suppression
The first step is to confirm that ion suppression is the root cause of the issue. The post-column infusion experiment is a standard method for this purpose.[1][3][4][6][7]
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of Salmeterol at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC system.
-
Analysis: Monitor the Salmeterol signal. A drop in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.[1][3][7]
Step 2: Mitigate Ion Suppression
Once ion suppression is confirmed, several strategies can be employed to minimize its impact.
Option A: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.[2][7][8]
-
Solid-Phase Extraction (SPE): Often the most effective technique for removing phospholipids (B1166683) and other major sources of ion suppression in biological matrices.[2][8][9] A mixed-mode anion-exchange SPE has been successfully used for Salmeterol analysis in human plasma.[10]
-
Liquid-Liquid Extraction (LLE): Can also be effective at removing interferences.[2][8]
-
Protein Precipitation: A simpler but generally less clean method that may leave behind significant matrix components.[2][7]
Experimental Protocol: Solid-Phase Extraction (SPE) for Salmeterol
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[9]
-
Loading: To 400 µL of human plasma, add a deuterated internal standard like Salmeterol-d3.[9] Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute Salmeterol and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Removal
| Technique | Effectiveness in Removing Interferences | Analyte Recovery | Simplicity |
| Solid-Phase Extraction (SPE) | High | Good to High | Moderate |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Protein Precipitation | Low | Good | High |
Data synthesized from general principles outlined in cited literature.[2][7]
Option B: Modify Chromatographic Conditions
Adjusting the chromatographic separation can move the Salmeterol peak away from regions of ion suppression.[1][2][3][8]
-
Change Gradient Profile: Alter the mobile phase gradient to improve the resolution between Salmeterol and interfering peaks.[2]
-
Modify Mobile Phase Composition: Switching from acetonitrile (B52724) to methanol, or vice-versa, can change selectivity.[11] Adding modifiers like ammonium (B1175870) formate (B1220265) instead of formic acid can sometimes reduce background ionization.[11]
-
Use a Different Column: A column with a different stationary phase can provide alternative selectivity.
-
Ultra-Performance Liquid Chromatography (UPLC): The higher resolution of UPLC can better separate Salmeterol from endogenous components, reducing the potential for co-elution and ion suppression.
Option C: Utilize an Appropriate Internal Standard
A stable isotope-labeled (SIL) internal standard, such as Salmeterol-d3, is highly recommended.[9] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[8][12]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte (Salmeterol) is reduced by the presence of co-eluting components from the sample matrix.[1][3][13] This results in a decreased signal intensity, which can negatively affect the sensitivity, accuracy, and precision of the analysis.[2][5]
Q2: What are the common causes of ion suppression in Salmeterol analysis?
A2: Ion suppression is primarily caused by endogenous components from biological samples, such as phospholipids, salts, and proteins, that compete with Salmeterol for ionization in the MS source.[4][6][13][14] Exogenous materials like mobile phase additives (e.g., ion-pairing agents) can also contribute.[1][4]
Q3: Can I use a different ionization technique to avoid ion suppression?
A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2][11][15][16] If your instrumentation allows, switching to APCI could be a viable strategy.
Q4: My calibration curve for Salmeterol is linear. Does that mean I don't have ion suppression?
A4: Not necessarily. A linear calibration curve prepared in a clean solvent does not account for the variable matrix effects between different biological samples.[2] Ion suppression can still occur and may vary from sample to sample, compromising the accuracy of your results.[1][3] It is crucial to evaluate matrix effects using methods like post-column infusion or by comparing calibration curves in solvent versus a representative matrix.[8]
Q5: Is it possible to completely eliminate ion suppression?
A5: While complete elimination can be challenging, a combination of rigorous sample preparation, optimized chromatography, and the use of a suitable internal standard can effectively minimize and correct for the effects of ion suppression, leading to a robust and reliable bioanalytical method.[2][4]
Q6: Why is a stable isotope-labeled internal standard like Salmeterol-d3 preferred?
A6: A stable isotope-labeled internal standard is considered the gold standard because its physicochemical properties are nearly identical to the analyte.[12] This means it will have a very similar, if not identical, retention time and will be affected by ion suppression in the same way as Salmeterol.[8] This allows the ratio of the analyte to the internal standard to remain constant, compensating for signal suppression and improving analytical precision and accuracy.[8][12]
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lctsbible.com [lctsbible.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. eijppr.com [eijppr.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. DSpace [research-repository.griffith.edu.au]
Addressing poor fragmentation patterns of Salmeterol-d5 in MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor fragmentation patterns of Salmeterol-d5 in MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion MS/MS?
A1: For this compound, the protonated molecule [M+H]⁺ is the expected precursor ion. The typical MRM transitions are derived from the fragmentation of this precursor. While optimal transitions should be determined empirically on your instrument, common product ions for unlabeled Salmeterol can provide a starting point. Due to the deuterium (B1214612) labeling on the phenylbutoxy side chain, a corresponding mass shift is expected in fragments containing this part of the molecule.
Q2: Can the deuterium labels on this compound affect its fragmentation pattern?
A2: Yes, deuterium labeling can influence fragmentation in several ways. The C-D bond is stronger than a C-H bond, which can sometimes alter the preferred fragmentation pathways, potentially leading to lower abundance of certain product ions. This is known as a kinetic isotope effect. Additionally, the position of the deuterium labels is crucial; if they are located at a site involved in a key fragmentation rearrangement, the fragmentation pattern can be significantly different from the unlabeled compound.
Q3: Why am I observing a weak or unstable signal for my this compound internal standard?
A3: A weak or unstable signal for this compound can stem from several factors beyond poor fragmentation, including:
-
Ion Suppression: Co-eluting matrix components from your sample can suppress the ionization of this compound in the ion source.
-
Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. If this shift is significant, the internal standard may elute in a region with different matrix effects than the analyte, leading to inconsistent signal response.[1]
-
Source Contamination: A dirty ion source can lead to overall poor ionization efficiency and signal instability for all analytes.[2]
-
Incorrect Instrument Settings: Suboptimal source parameters (e.g., capillary voltage, gas flows, temperature) can lead to inefficient ionization.
Q4: What is a good starting point for collision energy (CE) optimization for this compound?
A4: A good starting point for collision energy optimization is to use the values reported for unlabeled Salmeterol as a reference and then perform a CE ramp experiment for this compound. Typically, a range of 10-40 eV is a reasonable starting point for molecules of this size. The optimal CE is the value that produces the highest and most stable signal for your target product ion. It is crucial to optimize this parameter empirically on your specific instrument.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your MS/MS analysis of this compound.
Issue 1: Low Intensity of Target Product Ions for this compound
If you are observing a weak signal for your expected this compound product ions, follow these troubleshooting steps.
Step 1: Verify Instrument Parameters
-
Action: Confirm that the correct precursor and product ion m/z values for this compound are entered in your acquisition method. Ensure the instrument is operating in the correct polarity mode (typically positive ion mode for Salmeterol).
-
Rationale: Simple data entry errors are a common source of low signal.
Step 2: Optimize Collision Energy
-
Action: Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy across a range (e.g., 5-50 eV in 2 eV increments). Plot the product ion intensity against the collision energy to determine the optimal value.
-
Rationale: Inefficient fragmentation due to suboptimal collision energy is a primary cause of low product ion intensity.[3][4]
Step 3: Evaluate Alternative Product Ions
-
Action: If optimizing the CE for your primary product ion does not yield a satisfactory signal, investigate other potential fragmentation pathways. Perform a product ion scan of the this compound precursor to identify all possible fragment ions. Select a few of the most intense and specific fragments and optimize the CE for each.
-
Rationale: The deuterium labeling may alter the fragmentation pathway, making a different product ion more abundant than what is expected based on the unlabeled compound.
Step 4: Assess Ion Source Conditions
-
Action: Clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.
-
Rationale: A contaminated ion source can significantly reduce ionization efficiency and overall signal intensity.[2]
Issue 2: Inconsistent Fragmentation Pattern or Unexpected Product Ions
If you observe a fragmentation pattern that is inconsistent between runs or contains unexpected product ions, consider the following.
Step 1: Check for Co-eluting Interferences
-
Action: Carefully examine the chromatograms for any co-eluting peaks at the retention time of this compound.
-
Rationale: Co-eluting compounds can contribute to the MS/MS spectrum, leading to the appearance of unexpected ions and suppressing the ions of interest.
Step 2: Investigate the Possibility of In-Source Fragmentation
-
Action: Reduce the cone voltage (or equivalent parameter on your instrument) and observe the effect on the precursor ion intensity and the presence of fragment ions in the MS1 spectrum.
-
Rationale: High source energies can cause fragmentation to occur in the ion source before the precursor ion reaches the collision cell. This "in-source" fragmentation can lead to a complex and misleading MS/MS spectrum.
Step 3: Consider the Formation of Adducts
-
Action: Examine the MS1 spectrum for the presence of adducts of this compound (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). If adducts are present, they may be selected as the precursor ion, leading to a different fragmentation pattern.
-
Rationale: The formation of adducts is common in electrospray ionization and can complicate MS/MS analysis if not accounted for.[5][6] Modifying mobile phase additives can sometimes reduce adduct formation.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
-
Prepare a standard solution of this compound at a concentration that provides a stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Tune the mass spectrometer to the precursor ion of this compound. Optimize source parameters (e.g., capillary voltage, source temperature, nebulizer gas) to maximize the precursor ion signal.
-
Create a product ion scan method.
-
Set up a collision energy ramp experiment. In your instrument software, define a series of experiments where the collision energy is incrementally increased (e.g., from 5 to 50 eV in 2 eV steps).
-
Acquire data for each collision energy step, ensuring a sufficient dwell time to obtain a stable signal.
-
Analyze the data by plotting the intensity of the desired product ion(s) as a function of collision energy. The collision energy that yields the maximum intensity is the optimal value.
Quantitative Data Summary
| Parameter | Typical Starting Value/Range | Purpose |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | To isolate the ion of interest for fragmentation. |
| Product Ion (Q3) | Empirically determined | To monitor a specific fragment for quantification. |
| Collision Energy (CE) | 10 - 40 eV | To induce fragmentation of the precursor ion. |
| Dwell Time | 50 - 200 ms | To ensure sufficient signal is acquired for each transition. |
| Ion Source Temperature | 350 - 550 °C | To aid in desolvation of the ESI droplets. |
| Capillary Voltage | 3.0 - 4.5 kV | To generate the electrospray. |
Visualizations
Caption: Proposed Fragmentation Pathways for this compound.
Caption: Troubleshooting Workflow for Poor this compound Fragmentation.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. skyline.ms [skyline.ms]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Carryover in Low-Level Salmeterol Quantification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing carryover in High-Performance Liquid Chromatography (HPLC) systems, specifically for the quantification of Salmeterol (B1361061) at low levels.
Frequently Asked Questions (FAQs)
Q1: What is HPLC carryover and why is it a critical issue for low-level Salmeterol quantification?
A1: HPLC carryover is the unintentional appearance of an analyte from a previous injection in a subsequent chromatogram.[1][2] When quantifying Salmeterol at very low concentrations, such as in the pg/mL range in plasma, even minute carryover can lead to inaccurate results, false positives, and poor reproducibility, compromising data integrity and regulatory compliance.[3][4][5] Carryover that might be undetectable by UV is often evident with more sensitive mass spectrometry (MS) detectors, which are typically required for low-level Salmeterol analysis.[6]
Q2: What are the primary sources of carryover in an HPLC system?
A2: Carryover can originate from several parts of the HPLC system. The most common sources include the autosampler needle (both inner and outer surfaces), injector valve rotor seals, sample loops, fittings, and the column itself.[1][6] Adsorption of the analyte onto any of these surfaces is a major cause.[7] For Salmeterol, a weakly basic drug, interactions with active sites on silica-based columns or metal components can also contribute significantly.[6][8]
Q3: How can I determine the source of the carryover?
A3: A systematic approach is best. First, confirm the blank itself isn't contaminated by preparing a fresh one.[1] To isolate the column as a source, you can replace it with a zero-dead-volume union or a restriction capillary and inject a blank after a high-concentration sample; if carryover persists, the problem is likely in the autosampler or flow path. To specifically test the column, you can run a "double gradient" on a blank injection; if a peak appears in the second gradient, the column is retaining the analyte.[9][10] If these tests point to the autosampler, substituting parts like the rotor seal or the entire unit can confirm the diagnosis.[1]
Q4: What are the different types of carryover I might observe?
A4: Carryover can be classified into two main types:
-
Classic Carryover: This is observed as a regular reduction in the carryover peak size as consecutive blank samples are injected. It is often caused by sample hold-up in mechanical areas of the flow path, like valve heads or fittings, which gets progressively diluted.[1]
-
Constant Carryover (Contamination): This is not true carryover. It manifests as a small, consistent peak in all samples and blanks that does not diminish with subsequent blank injections. This usually indicates a contaminated blank, mobile phase, or a persistent system contamination issue.[1]
Systematic Troubleshooting Guide
Effectively tackling carryover requires a logical, step-by-step process to identify the source and implement the correct solution.
Troubleshooting Workflow for HPLC Carryover
The following diagram outlines a systematic workflow for diagnosing the source of carryover in your HPLC system.
Caption: A decision tree for systematically identifying the source of HPLC carryover.
Targeted Solutions
Once the source is identified, apply the following targeted solutions:
-
Autosampler and Flow Path:
-
Optimize Needle Wash: This is the most crucial step. Use a strong, appropriate wash solvent. For Salmeterol, which is basic, an acidic wash can be effective. A dual-solvent wash using both a strong organic solvent and an aqueous solution is often recommended to remove a wide range of contaminants.[2] Increase the wash volume and the number of wash cycles.[2] Active needle washing, where solvent flows past the needle, is more effective than a simple dip.[7]
-
Inspect and Replace Components: Regularly inspect and replace worn components like injector rotor seals, as these can develop scratches and grooves that trap the sample.[6] Ensure all tubing and fittings are properly seated to avoid creating dead volumes where the sample can be retained.[10] Consider using PEEK or other inert materials for sample loops and tubing to minimize adsorption.[1]
-
-
Column:
-
Aggressive Washing: If the column is identified as the source, perform an aggressive wash. This typically involves flushing with a series of strong solvents. (See Protocol 2).
-
Mobile Phase Modification: For basic compounds like Salmeterol, adding a competitive amine (e.g., triethylamine) to the mobile phase can help reduce peak tailing and adsorption to the column, which can also mitigate carryover.
-
Column Choice: If problems persist, consider using a different column with a more inert stationary phase or one specifically designed for basic compounds.
-
-
Sample and Method:
-
Sample Diluent: Ensure Salmeterol is fully soluble in the sample diluent. Using a diluent that is too weak can cause the analyte to precipitate in the injection system.
-
Injection Sequence: Arrange samples to run from low to high concentrations. When a low-concentration sample must follow a high one, insert one or more blank injections between them.[7]
-
Key Factors Contributing to HPLC Carryover
Understanding the interplay of different system components is key to prevention.
Caption: Factors and sources contributing to analyte carryover in an HPLC system.
Quantitative Data: Wash Solvent Effectiveness
Choosing an effective wash solvent is critical. The ideal wash solvent should be strong enough to dissolve the analyte (Salmeterol) and be miscible with the mobile phase. For reversed-phase chromatography, this often involves a high percentage of organic solvent. The following table provides an example of carryover reduction using different wash protocols for a sticky, basic compound similar to Salmeterol.
| Wash Protocol | Wash Solvent(s) | Carryover (%) |
| No Wash | None | ~0.1% |
| Single Solvent Dip | Mobile Phase (e.g., 75% ACN) | ~0.05% |
| Active Wash | 90% Acetonitrile / 10% Water | ~0.02% |
| Dual Active Wash | 1. 0.2% Formic Acid in Water2. 90% IPA / 10% ACN | <0.005% (Below LOQ) |
| Data is representative and based on principles for challenging compounds. Actual results may vary.[7] |
Detailed Experimental Protocols
Protocol 1: Aggressive Autosampler and Injector Port Cleaning
This protocol is recommended when the autosampler is identified as the primary source of carryover.
Objective: To thoroughly clean the needle, sample loop, and injector valve of adsorbed Salmeterol and other contaminants.
Materials:
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Formic Acid or Phosphoric Acid
-
Lint-free swabs and appropriate tools for injector maintenance[11][12]
Procedure:
-
Prepare Cleaning Solvents:
-
Solvent A: 0.2-0.5% Formic Acid in Water (Acidic Rinse)
-
Solvent B: 100% Isopropanol (Strong Organic Rinse)
-
Solvent C: 50:50 Acetonitrile:Water (Intermediate Rinse)
-
-
System Purge:
-
Remove the column and replace it with a union.
-
Place fresh bottles of all cleaning solvents in the appropriate wash solvent lines.
-
Purge the system's wash and purge lines for several minutes to ensure all old solvent is flushed out.[1]
-
-
Automated Cleaning Cycle:
-
If your system software allows, create a multi-step cleaning method.
-
Set the autosampler to draw and inject each cleaning solvent sequentially (e.g., 5 cycles of Solvent A, followed by 5 of C, then 5 of B).
-
Ensure the wash volume is high (e.g., 500-1000 µL) and that both internal and external needle wash options are enabled.[2]
-
-
Manual Injector Maintenance (if required):
-
Follow manufacturer's guidelines for safety and procedure.
-
Disconnect the injector from the flow path.
-
Disassemble the injector valve and sonicate the rotor seal and stator in IPA for 10-15 minutes.
-
Inspect the rotor seal for scratches or wear; replace if necessary.[6]
-
Clean the injector port passages with appropriate tools.[13][14]
-
Reassemble the injector, reinstall, and test for leaks.
-
-
Final Flush: Flush the entire system with your initial mobile phase until the baseline is stable.
Protocol 2: Effective Column Washing and Conditioning
This protocol is for cleaning a column contaminated with Salmeterol and re-equilibrating it for analysis.
Objective: To remove strongly retained Salmeterol from the column's stationary phase and inlet frit.
Materials:
-
Solvents used in your mobile phase (e.g., Acetonitrile, Methanol, Water)
-
Stronger, miscible organic solvents like Isopropanol (IPA) and Tetrahydrofuran (THF), if compatible with your column.[15]
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Initial Flush: Flush the column with your mobile phase but without any buffer salts (e.g., if you use ACN/Buffered Water, flush with ACN/Water) for at least 20 column volumes.
-
Strong Organic Flush: Sequentially flush the column in the forward direction with 10-20 column volumes of each of the following solvents (or a similar series recommended by the column manufacturer):
-
100% Methanol
-
100% Acetonitrile
-
75:25 Acetonitrile:Isopropanol
-
100% Isopropanol
-
-
Reverse Direction Flush (Optional but Recommended):
-
Verify with the column manufacturer that your column can be back-flushed.
-
Reverse the column direction.
-
Repeat the strong organic flush (Step 3) in the reverse direction. This is highly effective at removing contaminants from the inlet frit.[16]
-
-
Re-equilibration:
-
Return the column to the forward flow direction.
-
Gradually reintroduce your mobile phase. If you flushed with a very strong solvent like IPA, step down gradually (e.g., IPA -> ACN -> Mobile Phase) to avoid solvent miscibility issues.[15]
-
Equilibrate with the final mobile phase for at least 20-30 column volumes, or until the baseline is stable.[17]
-
-
Conditioning with Analyte: Before running critical samples, it may be beneficial to perform one or two injections of a high-concentration Salmeterol standard to passivate any active sites on the column, followed by several blank injections to ensure no carryover is present.[17]
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. sciex.com [sciex.com]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation of a reverse-phase high performance liquid chromatographic method for concurrent assay of a weak base (salmeterol xinafoate) and a pharmacologically active steroid (fluticasone propionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. help.waters.com [help.waters.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. 6+ Pro Fuel Injector Cleaning & Testing Tips [jitsi.cmu.edu.jm]
- 14. youtube.com [youtube.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Navigating Salmeter-ol Analysis: A Technical Guide to MRM Transition Selection and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the quantitative analysis of Salmeterol and its deuterated internal standard, Salmeterol-d5, using tandem mass spectrometry. Below you will find optimized Multiple Reaction Monitoring (MRM) transitions, detailed experimental protocols, and robust troubleshooting resources to ensure the accuracy and reliability of your experimental results.
Optimal MRM Transitions for Salmeterol and this compound
The selection of appropriate precursor and product ions is critical for the selective and sensitive quantification of Salmeterol and its internal standard. The following tables summarize the most commonly reported and effective MRM transitions for these compounds. Note that optimal collision energies may vary depending on the specific mass spectrometer used.
Table 1: MRM Transitions for Salmeterol
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Ionization Mode |
| 416.3 | 232.1 | [C14H18NO2]+ | ESI+ |
| 416.4 | 232.2 | [C14H18NO2]+ | ESI+ |
| 416.2 | 189.1 | [C12H13O2]+ | ESI+ |
Table 2: MRM Transitions for this compound (and Salmeterol-d3 as a proxy)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Ionization Mode |
| This compound | 421.3 | 232.1 | [C14H18NO2]+ | ESI+ |
| This compound | 421.3 | 237.2 | [C14H13D5NO2]+ | ESI+ |
| Salmeterol-d3 | 419.3 | 235.2 | [C14H15D3NO2]+ | ESI+ |
| Salmeterol-d3 | 419.2 | 189.1 | [C12H13O2]+ | ESI+ |
Note: this compound is not as commonly reported in literature as Salmeterol-d3. The transitions for this compound are predicted based on the fragmentation pattern of Salmeterol and the location of the deuterium (B1214612) labels. It is recommended to confirm these transitions empirically.
Experimental Protocol: MRM Method Development
This section outlines a general procedure for establishing an LC-MS/MS method for Salmeterol analysis.
1. Standard Preparation:
-
Prepare stock solutions of Salmeterol and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform serial dilutions to create a series of calibration standards and quality control (QC) samples at relevant concentrations.
2. LC-MS/MS System Configuration:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).[1]
-
Gradient: Develop a gradient to ensure adequate separation of Salmeterol from potential matrix interferences.
-
Flow Rate: A typical flow rate is 0.4 mL/min.[1]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is recommended.[1]
-
MRM Transitions: Use the transitions listed in Tables 1 and 2.
-
Collision Energy (CE): Optimize the collision energy for each transition to maximize the product ion signal. This is instrument-dependent but typically ranges from 15 to 35 eV.
-
3. Sample Preparation:
-
For biological matrices such as plasma, protein precipitation followed by solid-phase extraction (SPE) is a common and effective cleanup strategy.[1]
-
Protein Precipitation: Add a precipitating agent like acetonitrile to the plasma sample.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to further purify the sample and concentrate the analyte.
-
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Salmeterol.
Question: Why am I observing a weak or no signal for Salmeterol?
Answer: A weak or absent signal can stem from several factors. Follow this checklist to diagnose the issue:
-
Sample Preparation:
-
Inefficient Extraction: Ensure your protein precipitation and SPE methods are optimized for Salmeterol. Inadequate recovery during sample cleanup is a common cause of low signal intensity.
-
Analyte Degradation: Salmeterol can be susceptible to degradation. Ensure samples are stored properly and processed promptly.
-
-
LC System:
-
Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will result in a lower signal-to-noise ratio. Investigate the column condition, mobile phase composition, and potential for secondary interactions between the analyte and the stationary phase.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of Salmeterol. An acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred for positive mode ESI.
-
-
MS System:
-
Incorrect MRM Transitions: Double-check that the precursor and product ions are correctly entered in the method.
-
Suboptimal Collision Energy: The collision energy must be optimized for your specific instrument. A non-optimized CE will lead to poor fragmentation and a weak product ion signal.
-
Ion Source Contamination: A dirty ion source can lead to significant signal suppression. Regular cleaning and maintenance are crucial.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Salmeterol. Improve sample cleanup or adjust the chromatography to separate the analyte from the interfering compounds.
-
Question: My calibration curve is non-linear. What are the possible causes?
Answer: A non-linear calibration curve can be caused by several factors:
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the calibration curve. If this is the case, either dilute the high concentration standards or reduce the injection volume.
-
Matrix Effects: Inconsistent matrix effects across the concentration range can lead to non-linearity. The use of a stable isotope-labeled internal standard like this compound is highly recommended to correct for these effects.
-
Inaccurate Standard Preparation: Errors in the preparation of calibration standards will directly impact the linearity of the curve. Carefully re-prepare the standards.
-
Suboptimal Integration: Ensure that the peaks for all calibration standards are integrated correctly and consistently.
Question: I am seeing high background noise in my chromatograms. How can I reduce it?
Answer: High background noise can compromise the sensitivity of your assay. Consider the following to reduce noise:
-
Mobile Phase Contamination: Use high-purity LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.
-
Sample Matrix: Incomplete removal of matrix components during sample preparation can contribute to high background. Optimize your sample cleanup procedure.
-
System Contamination: Carryover from previous injections or a contaminated LC system can elevate the baseline. Implement a robust wash cycle between injections and regularly clean the system.
-
Electronic Noise: Ensure the mass spectrometer is properly grounded and that there are no sources of electronic interference near the instrument.
Frequently Asked Questions (FAQs)
Q1: Which MRM transition is best for quantification?
A1: Typically, the most intense and specific transition is chosen for quantification. For Salmeterol, the transition 416.3 -> 232.1 is often reported as the primary quantifier due to its high abundance. However, it is essential to evaluate the specificity of each transition in your sample matrix to avoid potential interferences.
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar extraction efficiencies and matrix effects. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate results.
Q3: Can I use Salmeterol-d3 if this compound is unavailable?
A3: Yes, Salmeterol-d3 can be used as an internal standard for the quantification of Salmeterol.[2] The key is to use an internal standard that is chemically similar to the analyte and has a distinct mass. You will need to establish the appropriate MRM transitions for Salmeterol-d3, such as 419.3 -> 235.2.[3]
Q4: How often should I optimize the collision energy?
A4: It is good practice to optimize the collision energy whenever you are developing a new method or transferring a method to a different mass spectrometer. While published values provide a good starting point, empirical optimization will ensure you achieve the best sensitivity on your instrument.
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams have been generated.
Caption: Workflow for MRM transition optimization.
Caption: Decision tree for troubleshooting Salmeterol analysis.
References
Forced degradation studies of Salmeterol xinafoate to identify stable conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Salmetero Xinafoate.
Frequently Asked Questions (FAQs)
Q1: My Salmeterol xinafoate sample shows significant degradation under acidic conditions. Is this expected?
A1: Yes, this is an expected outcome. Salmeterol xinafoate is known to be susceptible to acid hydrolysis.[1][2][3] Studies have shown that exposing Salmeterol xinafoate to acidic conditions, such as 1N HCl, and heating can lead to degradation.[1] The percentage of degradation can vary depending on the strength of the acid, temperature, and duration of exposure.
Q2: I am observing a higher-than-expected degradation of Salmeterol xinafoate under alkaline conditions. What could be the cause?
A2: Salmeterol xinafoate is also known to be labile in alkaline conditions.[2][4] If you are observing excessive degradation, consider the following factors:
-
Concentration of the base: Higher concentrations of bases like NaOH will lead to more rapid degradation.
-
Temperature: Increased temperature accelerates the degradation process.
-
Duration of exposure: Longer exposure times will result in a greater percentage of degradation.
It is recommended to start with milder conditions (e.g., lower concentration of base, lower temperature, or shorter time) and progressively increase the stress to achieve the desired level of degradation (typically 10-30%).[5]
Q3: My thermal degradation study at 80°C for 48 hours is not showing any significant degradation. What should I do?
A3: While some studies have reported thermal degradation, others have found Salmeterol xinafoate to be relatively stable under dry heat conditions.[4] If you are not observing degradation at 80°C, you could consider:
-
Increasing the temperature: However, be cautious not to exceed the melting point of the drug, as this would be a physical change rather than degradation.
-
Extending the duration of exposure: Longer exposure times might be necessary to induce thermal degradation.
-
Performing the study in solution: Thermal degradation may be more pronounced in the presence of a solvent.
Q4: I am not observing any photolytic degradation. Is Salmeterol xinafoate stable to light?
A4: Several studies indicate that Salmeterol xinafoate is relatively stable under photolytic conditions when exposed to UV and fluorescent light.[2][5] However, the experimental setup is crucial. Ensure that your sample is exposed to a sufficient intensity and duration of light as per ICH guidelines (e.g., 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light).[5]
Q5: What are the common analytical techniques used to analyze the degradation products of Salmeterol xinafoate?
A5: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][5] These methods are capable of separating Salmeterol xinafoate from its degradation products, thus serving as stability-indicating methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Insufficient stress applied (concentration, temperature, or duration). | Incrementally increase the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time.[5] |
| The drug is stable under the applied conditions. | Confirm from literature if the drug is expected to be stable under those specific conditions. For Salmeterol xinafoate, significant degradation is expected under acidic, basic, and oxidative stress.[1][2] | |
| Excessive degradation (>50%) observed. | Stress conditions are too harsh. | Reduce the intensity of the stressor. Use a lower concentration of the stress agent, decrease the temperature, or shorten the exposure time. The goal is typically to achieve 10-30% degradation.[5] |
| Poor peak shape or resolution in HPLC chromatogram. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase for Salmeterol xinafoate analysis is a mixture of acetonitrile (B52724) and water or a buffer.[1] Adjusting the pH can also improve peak shape. |
| Column degradation. | Ensure the column is appropriate for the mobile phase and pH used. A C8 or C18 column is commonly used.[1] | |
| Inconsistent retention times. | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| System not equilibrated. | Equilibrate the HPLC system with the mobile phase for a sufficient amount of time before injecting the samples. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Salmeterol Xinafoate
| Stress Condition | Reagent and Concentration | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 30 min | 15.95 | [1] |
| Alkaline Hydrolysis | 0.1N NaOH | 60°C | 10 min | 43.2 | [1] |
| Oxidative Degradation | 6% H₂O₂ | Room Temperature | 10 min | 54.41 | [1] |
| Thermal Degradation | Dry Heat | 80°C | 48 hrs | Not specified | [1] |
| Photolytic Degradation | UV light (200 watt hours/m²) & Fluorescent light (1.2 million lux hours) | Ambient | - | No degradation | [5] |
Note: The extent of degradation can vary based on the specific experimental conditions.
Experimental Protocols
1. Acid Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Salmeterol xinafoate in methanol (B129727) (e.g., 1 mg/mL).
-
Stress Application: To a known volume of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for 30 minutes.[1]
-
Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of 1N NaOH.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis (e.g., 20 µg/mL).[1]
-
Analysis: Inject the prepared sample into a validated stability-indicating HPLC or HPTLC system.
2. Alkaline Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Salmeterol xinafoate in methanol.
-
Stress Application: To a known volume of the stock solution, add an equal volume of 0.1N NaOH. Heat the mixture at 60°C for 10 minutes.[1]
-
Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1N HCl.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration.
-
Analysis: Analyze the sample using a validated stability-indicating chromatographic method.
3. Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Salmeterol xinafoate in methanol.
-
Stress Application: To a known volume of the stock solution, add an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature for 10 minutes.[1]
-
Sample Preparation for Analysis: Dilute the solution with the mobile phase to a suitable concentration.
-
Analysis: Inject the sample into the chromatographic system.
4. Thermal Degradation Study
-
Sample Preparation: Spread a thin layer of Salmeterol xinafoate powder in a petri dish.
-
Stress Application: Place the petri dish in a hot air oven maintained at 80°C for 48 hours.[1]
-
Sample Preparation for Analysis: After exposure, accurately weigh a specific amount of the powder, dissolve it in a suitable solvent (e.g., methanol), and then dilute it with the mobile phase to the desired concentration.
-
Analysis: Analyze the prepared sample.
5. Photolytic Degradation Study
-
Sample Preparation: Expose the Salmeterol xinafoate drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Preparation for Analysis: After exposure, prepare a solution of the sample in the mobile phase at a suitable concentration.
-
Analysis: Analyze the sample using a validated stability-indicating method.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Logical workflow for stability-indicating method development.
References
Validation & Comparative
Validation of an Analytical Method for Salmeterol-d5: A Comparative Guide According to ICH Guidelines
This guide provides a comprehensive overview of the validation of an analytical method for Salmeterol-d5, a deuterated internal standard crucial for the accurate quantification of Salmeterol (B1361061) in bioanalytical studies. The validation process adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, reproducibility, and suitability of the analytical procedure.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[6][7] It effectively compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the target analyte, Salmeterol.[6][8]
Comparative Performance of Analytical Methods for Salmeterol Analysis
The following table summarizes typical performance data from validated LC-MS/MS methods for the quantification of Salmeterol, which are applicable to a method employing this compound as an internal standard. This data is representative of the expected performance of a well-validated method.
| Validation Parameter | Method A (LC-MS/MS) | Method B (UPLC) | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | Correlation coefficient (r) should be close to 1. |
| Range | 2.5 - 500 pg/mL[9] | 10 - 50 µg/mL[10] | The range should be established based on linearity, accuracy, and precision studies.[5] |
| Accuracy (% Recovery) | 97.2% - 99.5%[10] | Typically 98% - 102% for assay[4] | The mean value should be within a certain percentage of the true value. |
| Precision (% RSD) | Intra-day: <1.0%, Inter-day: < 2.0%[10] | Intra-day & Inter-day: ≤ 15% CV | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed a specified limit. |
| Limit of Detection (LOD) | 0.5 µg/mL[10] | 2.67 µg/ml[11] | A signal-to-noise ratio of 3:1 is generally acceptable. |
| Limit of Quantitation (LOQ) | 1 µg/mL[10] | 8.08 µg/ml[11] | A signal-to-noise ratio of 10:1 is commonly used. |
| Specificity | No interference from endogenous components or degradation products.[4] | No interference at the retention time of the analyte. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Unaffected by small, deliberate variations in method parameters.[5] | Consistent results with minor changes in flow rate, mobile phase composition, etc. | The reliability of the method with respect to deliberate variations in method parameters should be demonstrated. |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for this compound, based on the principles of the ICH Q2(R1) guideline.[1][4][5]
Specificity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma) from at least six different sources to check for interference at the retention time of Salmeterol and this compound.[12]
-
Analyze blank matrix samples spiked with this compound to ensure no interference with the analyte.[12]
-
Analyze blank matrix samples spiked with Salmeterol at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[12]
-
Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress to confirm that degradants are well-separated from the analyte peak.[4][13]
-
Linearity and Range
-
Objective: To establish the relationship between the concentration of the analyte and the analytical response and to define the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Salmeterol, covering the expected range of study samples. A minimum of five concentrations is recommended.
-
Add a constant concentration of the internal standard, this compound, to all calibration standards.
-
Analyze the calibration standards using the analytical method.
-
Plot the peak area ratio of Salmeterol to this compound against the nominal concentration of Salmeterol.
-
Perform a linear regression analysis and determine the correlation coefficient (r), slope, and y-intercept.
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze a minimum of five replicates for each QC level.
-
Calculate the percent recovery by comparing the mean measured concentration to the nominal concentration.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentration levels on the same day and by the same analyst.
-
Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, or on different equipment.
-
Calculate the relative standard deviation (RSD) for the measurements at each concentration level.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Analyze a series of diluted solutions of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
-
Protocol:
-
Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:
-
pH of the mobile phase
-
Mobile phase composition
-
Column temperature
-
Flow rate
-
-
Analyze QC samples under each modified condition.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak shape) and the quantitative results.
-
Visualizations
Experimental Workflow for Method Validation
Caption: Experimental workflow for analytical method validation.
Logical Relationships of ICH Q2(R1) Validation Parameters
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Investigation of interaction between salmeterol and fluticasone propionate and its effect on quantitative accuracy of an LC/MS/MS assay in human plasma at low pg/mL concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of salmeterol xinafoate and its degradation products according to ICH guidelines with use of UPLC technique [sedici.unlp.edu.ar]
- 11. ijpsm.com [ijpsm.com]
- 12. benchchem.com [benchchem.com]
- 13. impactfactor.org [impactfactor.org]
A Comparative Guide to Salmeterol-d3 and Salmeterol-d5 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Salmeterol, a long-acting β2-adrenergic agonist, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results, particularly in complex biological matrices.[1][2] This is a critical component in pharmacokinetic, bioequivalence, and clinical studies where data integrity is paramount.[3] The most commonly utilized SIL-IS for Salmeterol are its deuterated analogs, primarily Salmeterol-d3 and to a lesser extent, Salmeterol-d5.
This guide provides a comprehensive comparison of the performance of Salmeterol-d3 and this compound as internal standards. It is important to note that while extensive data is available for Salmeterol-d3, there is a notable lack of published, direct comparative studies evaluating the performance of this compound. Therefore, this comparison is based on established bioanalytical principles, available data for each standard, and theoretical considerations.
Principle of Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D) for hydrogen).[2] The ideal SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization in a mass spectrometer.[3] By adding a known concentration of the SIL-IS to every sample, calibrator, and quality control sample, any variability in the analytical process can be normalized by calculating the ratio of the analyte's peak area to the internal standard's peak area.[1] This normalization leads to significantly improved accuracy, precision, and robustness of the analytical method.[3]
Performance Comparison: Salmeterol-d3 vs. This compound
While both Salmeterol-d3 and this compound serve the same fundamental purpose, their performance can theoretically differ based on the number and position of the deuterium atoms. The primary considerations are the stability of the deuterium labels and the potential for chromatographic isotope effects.
Salmeterol-d3 is widely recognized and utilized as the preferred internal standard for Salmeterol bioanalysis. Its performance has been well-documented in numerous validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5]
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Salmeterol using Salmeterol-d3 as the internal standard. Data for a directly comparable method using this compound is not available.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Salmeterol using Salmeterol-d3
| Parameter | Typical Performance with Salmeterol-d3 | Reference |
| Linearity Range | 0.500 - 250.218 pg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 1.00 pg/mL | [5] |
| Accuracy (% Bias) | Within ±15% of nominal concentration | [7][8] |
| Precision (%CV) | ≤15% | [7][8] |
| Recovery | >80% | [5] |
| Matrix Effect | No significant matrix effect observed | [5] |
Key Performance Considerations
Chromatographic Isotope Effect
A potential concern with deuterated internal standards is the "chromatographic isotope effect," where the deuterated compound may exhibit a slightly different retention time than the non-deuterated analyte.[9] This is often observed as an earlier elution for the deuterated analog in reversed-phase chromatography. The magnitude of this shift can be influenced by the number and location of the deuterium atoms. A significant retention time difference could lead to differential matrix effects, where the analyte and the internal standard are not subjected to the same degree of ion suppression or enhancement, potentially compromising accuracy.[9]
While this effect is a possibility for both Salmeterol-d3 and this compound, the widespread and successful use of Salmeterol-d3 in validated methods suggests that any potential chromatographic shift does not significantly impact its ability to compensate for analytical variability. Without experimental data for this compound, it is difficult to predict the extent of its isotope effect in comparison to Salmeterol-d3.
Stability of Deuterium Labels
The stability of the deuterium labels is crucial for an internal standard. The labels should not exchange with hydrogen atoms from the solvent or matrix during sample preparation, storage, and analysis. The positions of the deuterium atoms in both Salmeterol-d3 and this compound are generally on carbon atoms, which form stable C-D bonds, minimizing the risk of back-exchange.
Experimental Protocols
Below is a detailed methodology for a typical validated LC-MS/MS method for the quantification of Salmeterol in human plasma using a deuterated internal standard. This protocol is a composite of established methods and should be fully validated for specific laboratory conditions.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (e.g., Salmeterol-d3).
-
Protein Precipitation: Add 400 µL of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Solid Phase Extraction:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 column (e.g., Discovery C18, 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of 0.1 mM ammonium (B1175870) trifluoroacetate (B77799) in water and acetonitrile.[5]
-
Injection Volume: 15 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Salmeterol and a typical bioanalytical workflow.
Caption: Simplified signaling pathway of Salmeterol in airway smooth muscle cells.
Caption: General experimental workflow for Salmeterol quantification in plasma.
Conclusion
Based on the currently available scientific literature and established bioanalytical principles, Salmeterol-d3 is the well-validated and widely accepted internal standard for the quantitative analysis of Salmeterol. Its performance has been demonstrated to be robust, providing accurate and precise data essential for regulatory submissions and clinical research.
While This compound is a viable alternative as a deuterated internal standard, the lack of published performance data makes a direct and objective comparison with Salmeterol-d3 challenging. Researchers and drug development professionals considering the use of this compound would need to conduct a thorough in-house validation to establish its performance characteristics and ensure it meets the rigorous requirements of regulatory guidelines.[7][8] For routine bioanalysis and studies requiring a high degree of confidence and a well-established methodology, Salmeterol-d3 remains the recommended choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. atsjournals.org [atsjournals.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. myadlm.org [myadlm.org]
A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Salmeterol Quantification
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. When different analytical methods are used across various studies or laboratories to quantify Salmeterol (B1361061), a long-acting β2-adrenergic agonist, cross-validation of these methods becomes a critical step. This guide provides an objective comparison of typical bioanalytical methods, supported by experimental data, to aid in this process.
The cross-validation of bioanalytical methods is essential when data from different analytical techniques or laboratories need to be compared or combined.[1] This process ensures that the methods generate comparable results, maintaining data integrity for pharmacokinetic and other studies. The International Council for Harmonisation (ICH) M10 guideline provides a framework for conducting such validations, emphasizing the assessment of bias between methods.[2][3][4]
Comparative Overview of LC-MS/MS Methods for Salmeterol Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and sensitive technique for the quantification of Salmeterol in biological matrices.[1] The use of a stable isotope-labeled internal standard, such as Salmeterol-d3, is common practice to enhance accuracy and precision.[1] Below is a comparison of two representative LC-MS/MS methods that could be subject to cross-validation.
Table 1: Comparison of LC-MS/MS Method Parameters for Salmeterol Quantification
| Parameter | Method A | Method B |
| Instrumentation | Triple Quadrupole Mass Spectrometer | High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Ionization | Positive Ionization |
| MRM Transition (Salmeterol) | 416.3 -> 232.1 | 416.3 -> 184.1 |
| MRM Transition (Internal Standard) | 419.3 -> 235.2 (Salmeterol-d3) | 419.3 -> 187.1 (Salmeterol-d3) |
| Chromatography Column | C18 (e.g., ACE 3 C18, 100 mm, 3 mm) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile, 5 mM ammonium (B1175870) trifluoroacetate (B77799) buffer, and isopropyl alcohol | Methanol and 0.1% Formic Acid in Water |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Run Time | 3.2 min | 4.0 min |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 2.5 - 500 pg/mL | 1.0 - 250 pg/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[7] | 1.0 pg/mL[5][6] |
Table 2: Comparative Performance Data
| Parameter | Method A | Method B |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (% CV) | ≤15% | ≤15% |
| Recovery | >85% | >80%[5][6] |
| Matrix Effect | Minimal, compensated by internal standard | Minimal, compensated by internal standard |
Experimental Protocol for Cross-Validation
The objective of this protocol is to assess the comparability of results from two validated bioanalytical methods for Salmeterol quantification in human plasma.[1]
1. Sample Selection:
-
Quality Control (QC) Samples: Prepare spiked QC samples in human plasma at a minimum of three concentration levels: low, medium, and high.[1]
-
Incurred Samples (IS): If available, use incurred samples from a pharmacokinetic study that cover the expected concentration range.[1] A minimum of 20 incurred samples is recommended.[1]
2. Sample Analysis:
-
Analyze the selected QC and incurred samples using both Method A and Method B.[1]
-
The analysis should be performed by personnel proficient in each respective method.[1]
3. Data Analysis and Acceptance Criteria:
-
Record the concentration of Salmeterol obtained from each method for every sample.[1]
-
For QC Samples: The mean concentration from the comparator method should be within ±20% of the mean concentration from the reference method.[1]
-
For Incurred Samples: At least 67% of the samples should have a percentage difference between the two methods within ±20% of their mean concentration.[1]
-
Statistical assessments, as recommended by the ICH M10 guideline, should be employed to measure bias.[2]
Workflow for Bioanalytical Method Cross-Validation
Caption: Workflow for the cross-validation of two bioanalytical methods.
This guide provides a foundational understanding and a practical framework for conducting the cross-validation of bioanalytical methods for Salmeterol. By adhering to these principles and protocols, researchers can ensure the generation of consistent and reliable data, which is crucial for the successful development of pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. Investigation of interaction between salmeterol and fluticasone propionate and its effect on quantitative accuracy of an LC/MS/MS assay in human plasma at low pg/mL concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Salmeterol-d5 Analytical Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical results for Salmeterol-d5, a deuterated internal standard crucial for the accurate quantification of the long-acting β2 adrenergic receptor agonist, Salmeterol. The data presented herein is a representative summary compiled from typical performance characteristics of bioanalytical laboratories to illustrate the expected variability and performance of current analytical methods.
Comparative Analysis of Quantitative Performance
The following table summarizes the key performance metrics from a hypothetical inter-laboratory study involving four distinct laboratories. Each laboratory utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salmeterol, with this compound as the internal standard, in human plasma. These metrics are fundamental in assessing the reliability and reproducibility of analytical methods across different testing sites.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Laboratory D |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 0.05 | 0.10 | 0.05 | 0.08 |
| Upper Limit of Quantification (ULOQ) (pg/mL) | 50 | 100 | 50 | 75 |
| Intra-day Precision (%CV) | 4.2% | 5.8% | 3.9% | 6.1% |
| Inter-day Precision (%CV) | 6.5% | 8.2% | 5.7% | 9.3% |
| Accuracy (% Recovery) | 98.5% | 103.2% | 99.1% | 96.8% |
Data is representative and intended for comparative purposes.
Standardized Experimental Protocol: LC-MS/MS Quantification
To ensure consistency and comparability of results, a standardized protocol is essential. The following methodology represents a widely accepted approach for the analysis of Salmeterol and this compound in a biological matrix.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquoting: 400 µL of human plasma is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: 5 pg of this compound internal standard is added to each plasma sample.
-
Protein Precipitation: 500 µL of 0.2 M zinc sulfate (B86663) is added to precipitate plasma proteins. The samples are vortexed and then centrifuged at 6000 rpm for 5 minutes.[1]
-
Solid-Phase Extraction: The supernatant is loaded onto a C18-SPE cartridge.
-
Washing: The cartridge is washed sequentially with 1 mL of water, followed by 1 mL of 25% methanol (B129727) in water.[1]
-
Elution: Analytes are eluted from the cartridge using acetonitrile (B52724).[1]
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen at 40°C and then reconstituted in 100 µL of the mobile phase.[1]
2.2. Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 15 cm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is commonly employed.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of Salmeterol and this compound.
Visualized Workflows and Pathways
3.1. Experimental Workflow for Sample Analysis
The following diagram illustrates the sequential steps involved from sample receipt to final data analysis in a typical bioanalytical laboratory.
Caption: Bioanalytical workflow for this compound quantification.
3.2. Inter-Laboratory Comparison Process
This diagram outlines the logical flow of an inter-laboratory comparison study, from the initial distribution of samples to the final comparative analysis.
Caption: Logical flow of an inter-laboratory comparison study.
3.3. Salmeterol's Mechanism of Action Signaling Pathway
Salmeterol functions by stimulating β2 adrenergic receptors, which initiates a signaling cascade leading to bronchial smooth muscle relaxation.[4][5]
Caption: Simplified signaling pathway for Salmeterol.
References
- 1. sciex.com [sciex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. ijpsm.com [ijpsm.com]
- 4. Salmeterol - Wikipedia [en.wikipedia.org]
- 5. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Guide to Bioequivalence Study Designs for Salmeterol Inhalation Products
For Researchers, Scientists, and Drug Development Professionals
The regulatory approval of generic inhaled drug products, such as those containing salmeterol (B1361061) xinafoate, hinges on the robust demonstration of bioequivalence (BE) to a reference product. Due to the local action of these drugs in the lungs, establishing BE is more complex than for systemically acting oral dosage forms. This guide provides a comprehensive comparison of the study designs for salmeterol inhalation products, drawing from regulatory guidance and scientific publications.
Regulatory Framework for Bioequivalence
The U.S. Food and Drug Administration (FDA) provides product-specific guidance for establishing the bioequivalence of salmeterol xinafoate inhalation products.[1][2][3] These recommendations typically present a weight-of-evidence approach, combining in vitro and in vivo studies to ensure the therapeutic equivalence of a generic product to its reference counterpart.[4]
There are generally two primary options available for applicants to demonstrate bioequivalence for salmeterol inhalation powders and aerosols.[5][6][7]
-
Option 1: A Comprehensive In Vitro and Pharmacokinetic (PK) Approach This pathway relies on extensive in vitro characterization and pharmacokinetic studies to demonstrate BE.[5][7]
-
Option 2: A Combined In Vitro, Pharmacokinetic, and Clinical Endpoint Study Approach This option may be pursued when the test product has differences in formulation compared to the reference product. It combines in vitro and PK studies with a comparative clinical endpoint study.[5][6][7]
In Vitro Bioequivalence Studies
In vitro studies are fundamental to demonstrating the physical and aerodynamic equivalence of the test and reference products. These studies are recommended for all strengths of the product and should be conducted on at least three batches of both the test and reference products.[5][7]
Table 1: Key In Vitro Bioequivalence Studies
| Study | Purpose | Key Parameters |
| Single Actuation Content (SAC) | To ensure dose uniformity from the inhaler. | Drug mass delivered per actuation. |
| Aerodynamic Particle Size Distribution (APSD) | To characterize the particle size distribution of the aerosol, which influences lung deposition. | Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), Fine Particle Mass (FPM). |
| Dissolution | To assess the dissolution rate of the drug particles. | Dissolution profiles under various conditions. |
Experimental Protocol: Aerodynamic Particle Size Distribution (APSD)
-
Apparatus: A multi-stage cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) is used to separate particles based on their aerodynamic diameter.
-
Procedure:
-
The inhaler is actuated into the cascade impactor at a controlled flow rate that mimics patient inspiration.
-
The drug deposited on each stage of the impactor is collected and quantified using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
The mass of the drug on each stage is used to calculate the MMAD, GSD, and FPM.
-
Statistical analysis, such as Population Bioequivalence (PBE) analysis, is used to compare the APSD profiles of the test and reference products.[5]
-
In Vivo Bioequivalence Studies
In vivo studies are crucial for assessing the systemic exposure of salmeterol, which serves as a surrogate for the amount of drug delivered to the lungs.
Pharmacokinetic studies are central to the in vivo assessment of bioequivalence. The primary PK parameters of interest are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[8][9] To be considered bioequivalent, the 90% confidence interval (CI) for the geometric mean test-to-reference ratio of AUC and Cmax must fall within the acceptance limits of 80.00% to 125.00%.[5][6][7]
Table 2: Comparison of Pharmacokinetic Study Designs
| Study Design | Purpose | Key Features | Analytes |
| Fasting, Single-Dose, Crossover Study | To assess total systemic exposure. | Healthy male and non-pregnant, non-lactating female subjects. A washout period of at least 14 days is typical.[8] | Salmeterol in plasma. |
| Fasting, Single-Dose, Crossover Study with Charcoal Blockade | To differentiate between pulmonary and gastrointestinal absorption.[10][11] | Activated charcoal is administered orally to block the absorption of the swallowed portion of the inhaled dose. | Salmeterol in plasma. |
Experimental Protocol: Fasting Pharmacokinetic Study with Charcoal Blockade
-
Subjects: Healthy, non-smoking adult volunteers are recruited. Subjects are trained on the proper use of the inhalation device.[5][8]
-
Design: A randomized, single-dose, two-period, two-sequence crossover design is commonly employed.
-
Procedure:
-
Subjects are administered a single dose of the test or reference product after an overnight fast.
-
Activated charcoal is administered before and after dosing to prevent gastrointestinal absorption.[10]
-
Serial blood samples are collected over a specified period (e.g., 24-48 hours).
-
-
Analysis: Plasma concentrations of salmeterol are determined using a validated bioanalytical method (e.g., LC-MS/MS).[8] Pharmacokinetic parameters (AUC, Cmax) are calculated, and statistical analysis is performed to assess bioequivalence.
Table 3: Example Pharmacokinetic Bioequivalence Data for Salmeterol/Fluticasone (B1203827) Propionate (B1217596) Products
| Product Strength | PK Parameter | Test/Reference Ratio (90% CI) - Without Charcoal | Test/Reference Ratio (90% CI) - With Charcoal |
| 25/125 mcg | Salmeterol Cmax | 88.33 - 106.08[8] | 100.70 - 115.72[8] |
| Salmeterol AUC0-t | 100.49 - 114.88[8] | 104.99 - 122.70[8] | |
| 25/250 mcg | Salmeterol Cmax | 83.44 - 100.29[8] | 94.10 - 113.20[8] |
| Salmeterol AUC0-t | 104.08 - 120.08[8] | 96.44 - 116.69[8] |
Note: The data presented are for illustrative purposes and are derived from published studies. Actual results may vary.
In some cases, particularly under Option 2, a comparative clinical endpoint study may be required to demonstrate therapeutic equivalence.[5][6] Pharmacodynamic studies, which measure the physiological effects of the drug, can also provide supportive evidence of bioequivalence.[12]
Table 4: Pharmacodynamic and Clinical Endpoint Study Designs
| Study Type | Purpose | Primary Endpoint(s) |
| Comparative Clinical Endpoint Study | To demonstrate equivalent therapeutic efficacy. | Change from baseline in Forced Expiratory Volume in 1 second (FEV1).[5] |
| Pharmacodynamic Study | To compare the physiological response to the drug. | Changes in heart rate, QTc interval, and plasma potassium levels.[13] |
Visualizing the Bioequivalence Pathway
The following diagrams illustrate the logical flow of the bioequivalence assessment process for salmeterol inhalation products.
Caption: Overall workflow for demonstrating bioequivalence of salmeterol inhalation products.
Caption: Logical relationship in pharmacokinetic bioequivalence assessment.
Conclusion
The bioequivalence evaluation of salmeterol inhalation products is a multifaceted process that requires a comprehensive, weight-of-evidence approach. A thorough understanding of the regulatory expectations for in vitro, pharmacokinetic, and, when necessary, clinical endpoint studies is critical for the successful development of generic alternatives. The careful design and execution of these studies are paramount to ensuring that patients receive safe and effective treatment. The complexities of inhaled drug delivery, including potential batch-to-batch variability, underscore the need for rigorous scientific and statistical analysis throughout the development program.[14]
References
- 1. regulations.gov [regulations.gov]
- 2. Federal Register :: Product-Specific Guidances for Salmeterol Xinafoate and Fluticasone Propionate; Draft Guidances for Industry; Availability [federalregister.gov]
- 3. Federal Register :: Draft Guidance for Industry on Bioequivalence Recommendations for Fluticasone Propionate; Salmeterol Xinafoate; Availability [federalregister.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. Pharmacokinetic, pharmacodynamic, efficacy, and safety data from two randomized, double-blind studies in patients with asthma and an in vitro study comparing two dry-powder inhalers delivering a combination of salmeterol 50 microg and fluticasone propionate 250 microg: implications for establishing bioequivalence of inhaled products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Salmeter-ol and Formoterol Efficacy for Inhaled β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two widely used long-acting β2-adrenergic agonists (LABAs), Salmeterol (B1361061) and Formoterol (B127741). The information presented is collated from a range of clinical trials and in-vitro studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory medicine.
Executive Summary
Salmeterol and Formoterol are both effective long-acting bronchodilators, providing sustained relief from bronchoconstriction for at least 12 hours.[1] However, they exhibit distinct pharmacological profiles. The primary difference lies in their onset of action, with Formoterol demonstrating a significantly faster onset, comparable to short-acting β2-agonists like salbutamol (B1663637).[1][2] This rapid action is attributed to its moderate lipophilicity and higher intrinsic activity at the β2-adrenoceptor. In contrast, Salmeterol, with its high lipophilicity, has a slower onset. While both drugs show similar efficacy in terms of maximal bronchodilation and duration of action in many studies, some evidence suggests Formoterol may have a higher intrinsic efficacy, acting as a full agonist, whereas Salmeterol is considered a partial agonist.[3]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from comparative clinical trials of Salmeterol and Formoterol.
Table 1: Onset and Duration of Action
| Parameter | Salmeterol (50 µg) | Formoterol (12 µg or 24 µg) | Key Findings & Citations |
| Onset of Action (Significant Bronchodilation) | Slower, with significant effects observed around 10-20 minutes post-inhalation.[4] | Rapid, with bronchodilation observed as early as 3 minutes post-inhalation.[5][6] | Formoterol consistently demonstrates a faster onset of action across multiple studies in both asthma and COPD patients.[2][5][6] |
| Time to Peak Effect | Approximately 2-4 hours.[1][2] | Approximately 1-2 hours.[1][2] | Formoterol reaches its peak bronchodilatory effect more quickly than Salmeterol.[1][2] |
| Duration of Action | At least 12 hours.[1] | At least 12 hours.[1] | Both drugs provide long-lasting bronchodilation for at least 12 hours.[1] Some studies suggest a similar duration of effect between the two.[5] |
| Change in FEV1 at 5 minutes | 0.07 L increase from baseline in COPD patients.[5] | 0.13 L increase from baseline in COPD patients.[5] | Formoterol shows a significantly greater improvement in FEV1 at 5 minutes post-dose compared to Salmeterol in COPD patients.[5] |
| Change in FEV1 at 30 minutes | 0.07 L increase from baseline in COPD patients.[5] | 0.17 L increase from baseline in COPD patients.[5] | The difference in FEV1 improvement between Formoterol and Salmeterol is even more pronounced at 30 minutes in COPD patients.[5] |
Table 2: Receptor Binding and Intrinsic Activity
| Parameter | Salmeterol | Formoterol | Key Findings & Citations |
| Receptor Agonism | Partial Agonist | Full Agonist | In vitro and in vivo studies suggest that Salmeterol acts as a partial agonist at the β2-receptor compared to Formoterol, which is a full agonist.[3] |
| Intrinsic Efficacy | Lower | Higher | Formoterol demonstrates a higher intrinsic efficacy, leading to a greater maximal response in some experimental models.[3] |
Experimental Protocols
This section outlines the methodologies employed in key clinical trials and in-vitro assays cited in this guide.
Clinical Trial Protocol: Onset and Duration of Action in Patients with Moderate to Severe COPD
This protocol is based on the methodology described in the study by Cote et al. (2009).[5]
-
Study Design: A randomized, multicenter, open-label, parallel-group study.[5]
-
Patient Population: Patients aged 40 years or older with a diagnosis of stable Chronic Obstructive Pulmonary Disease (COPD) and a smoking history.[5]
-
Treatment Arms:
-
Treatment Duration: 28 days.[5]
-
Primary Efficacy Variable: The change from baseline in Forced Expiratory Volume in 1 second (FEV1) at 5 minutes after drug administration on day 28.[5]
-
Secondary Efficacy Variables:
-
Data Analysis: The primary variable was assessed by analysis of covariance (ANCOVA), with baseline FEV1 as the covariate.[5]
In Vitro Protocol: Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol is a generalized representation based on standard methodologies for radioligand binding assays.[7][8][9][10][11]
-
Objective: To determine the binding affinity (Ki) of Salmeterol and Formoterol for the β2-adrenergic receptor.
-
Materials:
-
Membrane preparations from cells expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
-
Unlabeled Salmeterol and Formoterol.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Salmeterol or Formoterol) are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Protocol: Isolated Organ Bath for Bronchodilator Efficacy
This protocol is a generalized representation based on standard organ bath methodologies for assessing smooth muscle relaxation.[12][13][14][15]
-
Objective: To evaluate and compare the relaxant effects of Salmeterol and Formoterol on pre-contracted airway smooth muscle.
-
Materials:
-
Animal tracheal tissue (e.g., from guinea pig).
-
Organ bath apparatus with an isometric force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
A contractile agent (e.g., histamine (B1213489) or methacholine).
-
Salmeterol and Formoterol solutions of varying concentrations.
-
-
Procedure:
-
Tissue Preparation: The trachea is dissected and cut into rings. The rings are mounted in the organ baths containing the physiological salt solution.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction: The tracheal rings are pre-contracted with a standard concentration of a contractile agent (e.g., histamine).
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of Salmeterol or Formoterol are added to the bath.
-
Measurement: The relaxation of the tracheal smooth muscle is recorded by the isometric force transducer.
-
-
Data Analysis: Concentration-response curves are plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) are determined for each drug.
Mandatory Visualization
Signaling Pathway of Salmeterol and Formoterol
The following diagram illustrates the signaling cascade initiated by the binding of Salmeterol or Formoterol to the β2-adrenergic receptor.
Caption: β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical experimental workflow for a clinical trial comparing the efficacy of Salmeterol and Formoterol.
Caption: Clinical Trial Workflow for Efficacy Comparison
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Salmeterol versus formoterol in patients with moderately severe asthma: onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formoterol and salmeterol in partially reversible chronic obstructive pulmonary disease: A crossover, placebo-controlled comparison of onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Faster onset of action of formoterol versus salmeterol in patients with chronic obstructive pulmonary disease: a multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast onset of effect of budesonide/formoterol versus salmeterol/fluticasone and salbutamol in patients with chronic obstructive pulmonary disease and reversible airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scireq.com [scireq.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Salmeterol: Evaluating a Salmeterol-d5 Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing Salmeterol-d5 as an internal standard against alternative analytical methods for the quantification of Salmeterol (B1361061) in biological matrices. The performance of each method in terms of linearity, accuracy, and precision is evaluated based on experimental data, with detailed protocols provided to support methodological assessment.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in bioanalysis to enhance the accuracy and precision of quantification.[1][2] This guide will refer to the LC-MS/MS method employing this compound as "Method A." For comparison, two alternative methods are presented: "Method B," another LC-MS/MS method with different extraction and chromatographic conditions, and "Method C," a High-Performance Liquid Chromatography (HPLC) method with UV detection.
Performance Comparison
The following tables summarize the key performance characteristics of the three analytical methods for Salmeterol quantification. The data presented is a synthesis of findings from various validation studies.
Table 1: Linearity
| Parameter | Method A (LC-MS/MS with this compound) | Method B (LC-MS/MS) | Method C (HPLC-UV) |
| Linearity Range | 0.05 - 50 pg/mL[3] | 2.5 - 500 pg/mL[1] | 40 - 60 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.997[3] | Not specified, but linearity was adequate[5] | 0.999[4] |
| Weighting Factor | 1/x²[3] | Not specified | Not specified |
Table 2: Accuracy
| Parameter | Method A (LC-MS/MS with this compound) | Method B (LC-MS/MS) | Method C (HPLC-UV) |
| Mean Accuracy (%) | 94.91 - 102.75%[3] | Within ±20% of nominal values[1] | 99.29% (as % recovery)[4] |
| Acceptance Criteria | 85 - 115% (80 - 120% for LLOQ) | 85 - 115% (80 - 120% for LLOQ) | 80 - 120% |
Table 3: Precision
| Parameter | Method A (LC-MS/MS with this compound) | Method B (LC-MS/MS) | Method C (HPLC-UV) |
| Intra-day Precision (%CV) | < 13%[3] | Not specified | Not specified |
| Inter-day Precision (%CV) | Not specified | Not specified | Not specified |
| Acceptance Criteria (%CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on established and validated methods in the scientific literature.
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 400 µL of human plasma, add 5 pg of this compound internal standard.
-
Perform protein precipitation by adding 500 µL of 0.2 M zinc sulfate, vortexing, and centrifuging.[3]
-
Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water, followed by 25% methanol in water.[3]
-
Elute the analytes with an appropriate organic solvent.
2. Chromatographic Conditions
-
LC System: Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) trifluoroacetate).[1]
-
Flow Rate: 0.5 mL/min.[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salmeterol: e.g., 416.3 -> 232.1[1]
-
This compound: Specific transition to be determined based on the deuteration pattern.
-
Method B: Alternative LC-MS/MS Method
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 0.5 mL of plasma, add an appropriate internal standard.
-
Perform LLE using a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and heptane).[6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[6]
2. Chromatographic Conditions
-
LC System: UHPLC system.
-
Column: Phenyl-Hexyl column.[1]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[1]
-
Flow Rate: 0.4 mL/min.[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: High-Resolution Mass Spectrometer or Triple Quadrupole.
-
Ionization Mode: Positive ESI.
-
Detection Mode: MRM or full scan with high-resolution accurate mass.
-
MRM Transitions:
-
Salmeterol: e.g., 416.3 -> 184.1[1]
-
Internal Standard: Appropriate transition for the chosen standard.
-
Method C: HPLC with UV Detection
1. Sample Preparation
-
Sample preparation for HPLC-UV typically requires higher concentrations of the analyte and may involve protein precipitation followed by solvent evaporation and reconstitution in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Agilent Zorbax Bonus RP (250mm × 4.6mm, 5µ).[4]
-
Mobile Phase: Isocratic mixture of 0.1% Formic acid and Acetonitrile (64:36 v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV detection at 234 nm.[4]
Workflow and Pathway Diagrams
To visually represent the logical flow of the bioanalytical method validation process, the following diagram was generated using Graphviz.
Caption: Workflow for the validation of a this compound LC-MS/MS assay.
Conclusion
The evaluation of a Salmeterol assay utilizing a deuterated internal standard like this compound (Method A) demonstrates high sensitivity, accuracy, and precision, making it well-suited for pharmacokinetic studies where low concentrations of the drug are expected.[3][7] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, leading to more reliable data.[2]
Alternative LC-MS/MS methods (Method B) can also provide excellent performance, with the choice between SPE and LLE for sample preparation depending on the specific requirements of the study, such as sample volume and desired throughput. HPLC with UV detection (Method C) is a viable alternative, particularly for the analysis of pharmaceutical dosage forms where analyte concentrations are significantly higher.[4] However, it generally lacks the sensitivity required for the quantification of Salmeterol in biological matrices following therapeutic administration.
The selection of the most appropriate analytical method should be based on the specific research question, the required sensitivity, the nature of the biological matrix, and the available instrumentation. For regulated bioanalysis, adherence to guidelines from bodies such as the FDA and EMA is mandatory to ensure data integrity and acceptance.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. ijpsm.com [ijpsm.com]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. lcms.cz [lcms.cz]
- 7. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Guide to System Suitability Testing for Salmeterol Analysis in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of Salmeterel in pharmaceutical formulations, with a focus on system suitability testing (SST). The objective is to offer a comparative overview of method performance based on published experimental data, enabling researchers to select and implement the most appropriate analytical strategy for their specific needs.
Introduction to System Suitability Testing
System suitability testing is an integral part of chromatographic analysis, ensuring that the analytical system is performing correctly and is capable of delivering accurate and precise results. For Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), robust analytical methods are crucial for quality control and regulatory compliance. This guide details the experimental protocols and compares the system suitability parameters of several HPLC methods.
Comparison of HPLC Methods for Salmeterol Analysis
The following table summarizes the key chromatographic conditions and system suitability test parameters for different HPLC methods reported for the analysis of Salmeterol. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (USP) |
| Column | Hypersil BDS C18 (15 cm x 4.6 mm, 5 µm)[1] | Agilent Zorbax Bonus RP (250mm × 4.6mm, 5µ)[2][3] | Hypersil C8 BDS (15 cm x 4.6 mm, 5 µm)[4] | L1 packing (e.g., C18), 4.6-mm × 15-cm; 5-µm[5] |
| Mobile Phase | Buffer: Acetonitrile (B52724) (35:65 v/v)[1] | 0.1% Formic acid: Acetonitrile (64:36 v/v)[2][3] | Gradient elution with 0.1M Ammonium (B1175870) dihydrogen phosphate (B84403) (pH 2.9) and Acetonitrile[4] | Methanol, Buffer (0.15 M ammonium acetate), and formic acid (65:35:0.5) |
| Flow Rate | 2.0 mL/min[1] | 1.0 mL/min[2][3] | 2.0 mL/min[4] | 2 mL/min[5] |
| Detection Wavelength | 220 nm[1] | 234 nm[2][3] | 228 nm[4] | 278 nm[5] |
| Injection Volume | 20 µL[1] | Not Specified | 20 µL[6] | 20 µL[5] |
| Column Temperature | Ambient[1] | 30°C[2] | 30°C[4] | Not Specified |
| Tailing Factor | < 2.0[7] | Not Specified | < 2.0[6] | NMT 2.5[5] |
| Theoretical Plates | > 2000[7] | Not Specified | > 2000[6] | Not Specified |
| Resolution | Not Specified | Not Specified | Not Specified | NLT 1.0 between Salmeterol and a related compound[5] |
| Repeatability (%RSD) | < 2.0[1] | Not Specified | < 5.0 for peak areas[6] | NMT 1.0%[5] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Isocratic RP-HPLC for Salmeterol and Fluticasone Propionate[1]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Hypersil BDS C18 (15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer and acetonitrile in the ratio of 35:65 (v/v).
-
Flow Rate: 2.0 mL per minute.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
System Suitability:
-
Inject a standard solution of Salmeterol and Fluticasone Propionate.
-
The relative standard deviation (%RSD) for replicate injections should be not more than 2.0%.
-
The tailing factor for the Salmeterol peak should be less than 2.0.
-
The number of theoretical plates for the Salmeterol peak should be greater than 2000.
-
Method 2: Isocratic RP-HPLC for Salmeterol Xinafoate[2][3]
-
Chromatographic System: An Agilent HPLC system with a UV detector.
-
Column: Agilent Zorbax Bonus RP (250mm × 4.6mm, 5µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1% Formic acid and Acetonitrile in the ratio of 64:36 (v/v).
-
Flow Rate: 1.0 mL per minute.
-
Detector Wavelength: 234 nm.
-
Column Temperature: 30°C.
-
System Suitability: The validation of this method was performed according to ICH guidelines, implying that system suitability parameters such as precision, linearity, and accuracy were evaluated. Specific acceptance criteria for SST parameters were not detailed in the provided abstract.
Method 3: Gradient RP-HPLC for Salmeterol and Related Substances[4]
-
Chromatographic System: A High-Performance Liquid Chromatograph with a UV detector and a thermostatically controlled column compartment.
-
Column: Hypersil C8 BDS (15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mobile phase consisting of a buffer containing 0.1M ammonium dihydrogen phosphate (pH adjusted to 2.9) and acetonitrile.
-
Flow Rate: 2.0 mL per minute.
-
Detector Wavelength: 228 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
System Suitability:
-
Six replicate injections of a standard solution are made.
-
The relative standard deviation (%RSD) for the Salmeterol peak area should not be more than 5.0%.
-
The tailing factor for the Salmeterol peak should be less than 2.0.
-
The column efficiency (theoretical plates) for the Salmeterol peak should be greater than 2000.
-
Experimental Workflow for System Suitability Testing
The following diagram illustrates the general workflow for performing system suitability testing in the analysis of Salmeterol.
Caption: Workflow for HPLC System Suitability Testing.
Conclusion
The choice of an appropriate analytical method for Salmeterol analysis depends on the specific requirements of the assay, such as whether it is for routine quality control, stability testing, or the analysis of related substances. The methods presented in this guide offer a range of chromatographic conditions and system suitability criteria. While isocratic methods can be simpler and faster for routine analysis, gradient methods are often necessary for the separation of impurities and related substances. It is crucial to validate the chosen method under the specific laboratory conditions to ensure its suitability for the intended purpose. The provided data and protocols serve as a valuable starting point for method selection and implementation in the pharmaceutical analysis of Salmeterol.
References
A Comparative Guide to Salmeterelol Extraction from Plasma: SPE, LLE, and PPT
For researchers, scientists, and drug development professionals, the accurate quantification of salmeterelol in plasma is critical for pharmacokinetic and bioequivalence studies. The choice of extraction method significantly impacts the sensitivity, accuracy, and efficiency of the analysis. This guide provides an objective comparison of three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data and detailed methodologies.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance metrics for each extraction method, providing a clear overview for easy comparison.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery | >90%[1] | 69.27% - 102.62%[2] | >80% (general, for drug cocktails) |
| Matrix Effects | <1%[1] | Not explicitly reported for salmeterelol | Can be significant if not optimized |
| Limit of Quantification (LOQ) | 0.05 - 2.5 pg/mL[1][3] | 0.3 µg/mL[2] | Not explicitly reported for salmeterelol |
| Selectivity | High | Moderate to High | Low |
| Speed | Moderate | Slow | Fast |
| Cost | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols: A Detailed Look at the Methodologies
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that utilizes a solid sorbent to isolate the analyte of interest from the plasma matrix.
Protocol using Oasis PRiME HLB Cartridge: [1][4]
-
Pre-treatment: Dilute 400 µL of human plasma with a combination of ammonium (B1175870) hydroxide (B78521) and zinc sulfate (B86663) to dissociate salmeterelol from plasma proteins.
-
Loading: Apply the pre-treated plasma sample directly to the Oasis PRiME HLB µElution plate. No conditioning or equilibration steps are required.
-
Washing: Wash the cartridge with 50:50 methanol (B129727):water (v/v) to remove interfering substances.
-
Elution: Elute salmeterelol with 10:90 isopropanol:methanol (v/v).
-
Analysis: The eluate can be directly injected into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol using Diethyl Ether: [2]
-
Sample Preparation: To a volume of human plasma spiked with salmeterelol, add diethyl ether.
-
Extraction: Vortex the mixture to facilitate the transfer of salmeterelol from the aqueous plasma to the organic solvent.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the extracted salmeterelol.
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in methanol for analysis.
Protein Precipitation (PPT)
Protein precipitation is the simplest and fastest method, involving the addition of a precipitating agent to denature and remove proteins from the plasma sample.
Protocol using Acetonitrile (B52724) (ACN): [4][5]
-
Precipitation: Add acetonitrile to the plasma sample in a 3:1 (v/v) ratio.
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the salmeterelol.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or further processed if necessary. Studies show that acetonitrile is highly effective, removing over 96% of plasma proteins at a 2:1 ratio.[5]
Visualizing the Workflow
The following diagrams illustrate the sequential steps of each extraction method, providing a clear visual comparison of their workflows.
Conclusion: Selecting the Optimal Method
The ideal extraction method for salmeterelol from plasma depends on the specific requirements of the study.
-
Solid-Phase Extraction (SPE) offers the highest selectivity, recovery, and the lowest limit of quantification, making it the gold standard for bioanalytical studies requiring maximum sensitivity. While it is the most expensive and time-consuming of the three methods, its superior performance and high potential for automation justify its use in regulated environments.
-
Liquid-Liquid Extraction (LLE) provides a balance between cost and performance. It can achieve high recovery rates, although its selectivity may be lower than SPE. The multi-step process can be more labor-intensive and difficult to automate fully.
Ultimately, researchers must weigh the trade-offs between sensitivity, selectivity, speed, and cost to select the most appropriate extraction method for their specific analytical needs. For quantitative, high-sensitivity analysis of salmeterelol in plasma, SPE is the recommended method. For rapid screening or when cost is a major constraint, PPT can be a suitable alternative, provided that matrix effects are carefully evaluated and controlled.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 5. agilent.com [agilent.com]
A Comparative Analysis of Salmeterol/Fluticasone Propionate versus Salmeterol Monotherapy for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy Salmeterol (B1361061)/Fluticasone (B1203827) Propionate (SFC) and Salmeterol monotherapy for the management of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail the clinical efficacy, safety profiles, and underlying mechanisms of action of these treatments, supported by data from key clinical trials.
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. Long-acting beta2-agonists (LABAs) like Salmeterol are foundational in managing COPD symptoms through bronchodilation. The addition of an inhaled corticosteroid (ICS) such as Fluticasone Propionate aims to reduce the underlying inflammation associated with COPD. Clinical evidence robustly supports the superior efficacy of the SFC combination therapy over Salmeterol monotherapy in reducing the frequency of exacerbations and improving lung function and health-related quality of life in patients with moderate to severe COPD. However, this enhanced efficacy is associated with a higher reported incidence of pneumonia.
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from pivotal clinical studies comparing SFC with Salmeterol alone in patients with COPD.
Table 1: Efficacy in Reducing COPD Exacerbations
| Outcome | Salmeterol/Fluticasone Propionate (SFC) | Salmeterol Alone | Percentage Reduction with SFC | p-value | Study Reference(s) |
| Annual Rate of Moderate to Severe Exacerbations | |||||
| Study 1 | 1.06 per subject per year | 1.53 per subject per year | 30.5% | <0.001 | [1] |
| Study 2 | 0.92 per patient per year | 1.4 per patient per year | 35% | <0.0001 | [2][3][4] |
| Time to First Moderate to Severe Exacerbation | |||||
| Study 1 (Hazard Ratio) | 0.750 | - | 25% risk reduction | 0.003 | [1] |
| Study 2 (Mean Time) | 128 days | 93 days | - | <0.0001 | [2][4] |
| Annual Rate of Exacerbations Requiring Oral Corticosteroids | |||||
| Study 1 | - | - | 40% reduction | <0.001 | [1] |
Table 2: Impact on Lung Function
| Outcome | Salmeterol/Fluticasone Propionate (SFC) | Salmeterol Alone | Difference | p-value | Study Reference(s) |
| Mean Morning Pre-dose Peak Expiratory Flow (PEF) (L/min) | Improved by 18.0 L/min from baseline | Improved by 4.4 L/min from baseline | 13.6 L/min | <0.0001 | [4] |
| Post-bronchodilator FEV1 (L) | 0.07 L increase from baseline | 0.05 L increase from baseline | Not significantly different | 0.63 | [4] |
Table 3: Health-Related Quality of Life (St. George's Respiratory Questionnaire - SGRQ)
| Outcome | Salmeterol/Fluticasone Propionate (SFC) | Salmeterol Alone | Difference in Change from Baseline | p-value | Study Reference(s) |
| SGRQ Total Score Change from Baseline | -2.9 | -0.7 | -2.2 | 0.0126 | [4] |
| Patients with Clinically Meaningful Improvement (>4 points) | 41.7% | 30% | - | 0.0019 | [4] |
Table 4: Adverse Events of Interest
| Adverse Event | Salmeterol/Fluticasone Propionate (SFC) | Salmeterol Alone | Study Reference(s) |
| Reported Pneumonia | 7% | 4% | [1] |
| Suspected Pneumonia | 23 cases | 7 cases | [2][4] |
Experimental Protocols
The data presented above are primarily derived from randomized, double-blind, parallel-group, multicenter clinical trials. Below are the detailed methodologies for a representative study.
Representative Study: Evaluation of the Effect of Salmeterol/Fluticasone Propionate vs. Salmeterol on COPD Exacerbations
-
Study Design: A 12-month, randomized, double-blind, parallel-group, multicenter study.[1]
-
Patient Population: Patients with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, a pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) of less than 50% of predicted normal, and a history of one or more medically treated COPD exacerbations in the preceding year.
-
Run-in Period: A 4-week open-label run-in period where all patients received Salmeterol/Fluticasone Propionate (50/500 µg twice daily) to standardize pre-randomization treatment and exclude patients unable to adhere to the study protocol.[4]
-
Randomization: Following the run-in period, eligible patients were randomized in a 1:1 ratio to receive either Salmeterol/Fluticasone Propionate (50/500 µg twice daily) or Salmeterol (50 µg twice daily) for 44 weeks.[4]
-
Treatment Administration: Study medication was self-administered via a dry powder inhaler.
-
Primary Endpoint: The primary outcome was the annual rate of moderate to severe COPD exacerbations. A moderate to severe exacerbation was defined as a worsening of COPD symptoms requiring treatment with oral corticosteroids, antibiotics, or hospitalization.[1]
-
Secondary Endpoints:
-
Statistical Analysis: The annual rate of exacerbations was analyzed using Poisson regression. Time to first exacerbation was analyzed using a Cox proportional hazards model. Changes in SGRQ scores and lung function parameters were analyzed using analysis of covariance (ANCOVA).
Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathways
The therapeutic effects of Salmeterol and Fluticasone Propionate are mediated through distinct signaling pathways.
References
- 1. Effect of fluticasone propionate/salmeterol (250/50 microg) or salmeterol (50 microg) on COPD exacerbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Responder Analyses for Treatment Effects in COPD Using the St George’s Respiratory Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What’s New With the SGRQ? | Journal of COPD Foundation [journal.copdfoundation.org]
- 4. login.medscape.com [login.medscape.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Salmeterol-d5
Personal Protective Equipment (PPE)
When handling Salmeterol-d5, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield.[1][2] The choice of eye protection should be based on the specific laboratory activity and the potential for splashes or airborne particles. An emergency eyewash station should be readily accessible.[1][3]
-
Hand Protection: Use protective gloves, such as nitrile or neoprene.[1] For operations involving organic solvents, ensure the gloves provide adequate protection against the specific solvent being used.[1] Double gloving may be considered for enhanced protection.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary.[3][4] For open handling, a P3 respirator with a minimum protection factor of 200 is recommended.[4]
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3] For tasks with a higher risk of exposure, disposable overalls and extra throwaway sleeves should be considered.[4]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the available data for related compounds indicate a need for caution.
| Data Point | Value | Source |
| Occupational Exposure Limit (OEL) | Not established | [3][2] |
| Oral LD50 (Rat) for Salmeterol Xinafoate | > 1000 mg/kg | [5] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA at levels ≥ 0.1%. | [3][2] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area.[4] Use process enclosures or local exhaust ventilation to minimize airborne levels.[4]
-
Safe Handling Practices: Avoid the formation of dust and aerosols.[2] Do not breathe dust.[5] Wash hands thoroughly after handling.[2][5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][4] For long-term storage, a temperature of -20°C is recommended.
Disposal Plan:
Disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local regulations.
-
Waste Identification: All waste containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Containerization: Use chemically compatible, leak-proof containers for waste.
-
Labeling: Clearly label all waste containers as "Hazardous Waste," with the full chemical name "this compound," and indicate the specific hazards.
-
Collection and Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material.[2] Do not dispose of down the drain or in regular trash.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][4] Get medical attention if irritation develops or persists.[5]
-
Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, provide respiratory support and seek medical attention.[4]
-
Ingestion: Rinse mouth with water.[2][5] Do not induce vomiting. Seek immediate medical attention or contact a poison control center.[5]
Spill Response Workflow:
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
